molecular formula C7H3BrF3NO2 B1268037 4-Bromo-3-nitrobenzotrifluoride CAS No. 349-03-1

4-Bromo-3-nitrobenzotrifluoride

Cat. No.: B1268037
CAS No.: 349-03-1
M. Wt: 270 g/mol
InChI Key: PESPBNYBZVIGRO-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzotrifluoride is an organic building block.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPBNYBZVIGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334434
Record name 4-Bromo-3-nitrobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-03-1
Record name 4-Bromo-3-nitrobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-nitro-4-(trifluoromethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-3-nitrobenzotrifluoride CAS number 349-03-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-nitrobenzotrifluoride (CAS: 349-03-1)

This technical guide provides a comprehensive overview of this compound, a key organic building block utilized in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, safety information, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a substituted aromatic compound distinguished by the presence of a bromine atom, a nitro group, and a trifluoromethyl group on the benzene ring.[2] This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3] The electron-withdrawing nature of the trifluoromethyl and nitro groups, coupled with the reactive bromine atom, allows for a wide range of chemical transformations.[2][4]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 349-03-1[2][3]
Molecular Formula C₇H₃BrF₃NO₂[2]
Molecular Weight 270.00 g/mol [2]
Appearance Clear yellow to orange liquid[2][3]
Density 1.763 g/mL at 25 °C[1][3]
Boiling Point 90 °C at 3 mmHg[3]
Melting Point 16 - 17 °C[2]
Flash Point 113 °C (closed cup)[2][3]
Refractive Index n20/D 1.511 - 1.512[3]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The compound is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[3]

Hazard and Precautionary Information
Hazard ClassStatement
Hazard Codes Xn, Xi (Harmful, Irritant)
Hazard Statements H302+H312+H315+H319+H332+H335: Harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation.[3]
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[3]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use of safety glasses with side-shields or chemical goggles is recommended.

  • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: A multi-purpose combination respirator cartridge (US) is advised when handling the substance.

Storage: Store in a dry, cool, and well-ventilated place.[5][6] Keep the container tightly closed and away from heat, sparks, and open flames.[5][6][7] The compound is classified under Storage Class 10 for combustible liquids.

Applications in Synthesis

This compound is a valuable intermediate primarily used for creating more complex molecules. Its chemical structure offers multiple reactive sites for further functionalization.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a critical building block in the preparation of polysubstituted bisheterocycles, which have shown potential as chemotherapeutic agents.[1][3] The trifluoromethyl group is particularly important in drug discovery for its ability to enhance properties like metabolic stability and binding affinity.[8][9]

  • Cross-Coupling Reactions: The bromine atom is a key functional group for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for forming new carbon-carbon bonds.[4]

  • Functional Group Transformation: The nitro group can be reduced to an amine, providing a pathway to introduce a new reactive site for further derivatization.[2]

G Reactivity of this compound cluster_Br Bromine Atom Reactivity cluster_NO2 Nitro Group Reactivity A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B -Br C Nucleophilic Substitution A->C -Br D Grignard Reagent Formation A->D -Br E Reduction to Amine (-NH2) A->E -NO2 G start Reactants: - this compound - KCN, CuCN - Phase Transfer Catalyst - Solvent step1 Combine reactants in a reaction vessel start->step1 step2 Heat mixture to 110°C for 6 hours step1->step2 step3 Cool the reaction mixture step2->step3 step4 Isolate and purify the product via extraction and chromatography step3->step4 end_product Product: 4-Cyano-3-nitrobenzotrifluoride step4->end_product

References

physical and chemical properties of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 4-Bromo-3-nitrobenzotrifluoride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₃BrF₃NO₂. It is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrF₃NO₂[1]
Molecular Weight 270.00 g/mol
CAS Number 349-03-1[1]
Appearance Clear yellow liquid[2]
Boiling Point 90 °C @ 3 mmHg[3]
Density 1.763 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.511[3]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Generally soluble in common organic solvents.[1]

Table 2: Chemical Identifiers

Identifier TypeIdentifierSource
IUPAC Name 1-bromo-2-nitro-4-(trifluoromethyl)benzene[1]
Synonyms 3-Nitro-4-bromobenzotrifluoride, Benzene, 1-bromo-2-nitro-4-(trifluoromethyl)-[1]
InChI 1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
InChIKey PESPBNYBZVIGRO-UHFFFAOYSA-N
SMILES [O-]--INVALID-LINK--c1cc(ccc1Br)C(F)(F)F

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its three functional groups: the bromo, nitro, and trifluoromethyl groups attached to the benzene ring.

  • Bromo Group: The bromine atom is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions. It also readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in complex molecule synthesis.

  • Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further functionalization, such as in the formation of amides or diazonium salts.

  • Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity and metabolic stability of molecules. These properties are often desirable in the design of bioactive compounds.

Due to this versatile reactivity, this compound serves as a crucial building block in the synthesis of polysubstituted bisheterocycles, which are being investigated for their potential chemotherapeutic properties.[3]

Experimental Protocols

Synthesis of this compound from 4-Chloro-3-nitrobenzotrifluoride

A common method for the synthesis of this compound involves a halogen exchange reaction from the corresponding chloro derivative. The following protocol is based on information from patent literature[4]:

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride (1 equivalent)

  • Cuprous bromide (CuBr) (1 equivalent)

  • Lithium bromide (LiBr) (2 equivalents)

  • Benzonitrile (solvent)

  • Toluene (for extraction)

  • Aqueous sodium bromide solution

  • Sodium bisulfite solution

Procedure:

  • A mixture of 4-chloro-3-nitrobenzotrifluoride, cuprous bromide, and lithium bromide in benzonitrile is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to 180 °C for 5 hours.

  • After cooling, the mixture is extracted with toluene.

  • The organic layer is washed sequentially with an aqueous solution of sodium bromide and a sodium bisulfite solution.

  • The solvent is removed by evaporation under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by vacuum distillation.

Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Br bond.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 4-Chloro-3-nitrobenzotrifluoride CuBr, LiBr Reaction Heating at 180°C (5 hours) Reactants->Reaction Solvent Benzonitrile Solvent->Reaction Workup Extraction with Toluene & Washing Reaction->Workup Evaporation Solvent Removal (Reduced Pressure) Workup->Evaporation Crude_Product Crude This compound Evaporation->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product Analysis QC Analysis (NMR, IR, MS) Final_Product->Analysis

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Classifications

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Source:[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3-nitrobenzotrifluoride, with a core focus on its solubility and stability. This information is critical for its application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.

Core Physicochemical Properties

This compound is a clear, yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 349-03-1[2]
Molecular Formula C₇H₃BrF₃NO₂[3]
Molecular Weight 270.00 g/mol [3]
Density 1.763 g/mL at 25 °C[2]
Boiling Point 90 °C at 3 mmHg[1]
Refractive Index n20/D 1.511[2]
Flash Point >230 °F[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, its structural features—a substituted aromatic ring—suggest it is generally soluble in common organic solvents.[1] The trifluoromethyl group enhances its lipophilicity. Based on its structure and the known solubility of similar compounds, an estimated solubility profile is presented below. The logP (octanol-water partition coefficient) is calculated to be 3.376, indicating a preference for lipophilic environments. The calculated log10 of water solubility is -4.39.[4]

SolventSolvent TypeEstimated SolubilityRationale
WaterPolar ProticVery LowThe hydrophobic aromatic ring and trifluoromethyl group outweigh the polarity of the nitro group.
MethanolPolar ProticSolubleCapable of hydrogen bonding and dipole-dipole interactions.
EthanolPolar ProticSolubleSimilar to methanol, it can engage in hydrogen bonding.
IsopropanolPolar ProticSolubleThe alkyl chain is larger, but it remains a good solvent for many organics.
AcetonePolar AproticVery SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetatePolar AproticVery SolubleA moderately polar solvent that is effective for many organic molecules.
DichloromethaneNonpolarVery SolubleA common nonpolar solvent that effectively dissolves many organic compounds.
ChloroformNonpolarVery SolubleSimilar to dichloromethane in its solvent properties.
TolueneNonpolarVery SolubleThe aromatic nature of toluene facilitates the dissolution of other aromatic compounds.
HexaneNonpolarSolubleAs a nonpolar solvent, it should dissolve this lipophilic molecule.

Stability Profile

Detailed experimental stability data for this compound is limited. However, its stability can be inferred from the known behavior of related nitroaromatic and brominated compounds.

Stability ParameterEstimated StabilityRationale and Influencing Factors
Thermal Stability Moderate to HighNitroaromatic compounds can be energetic, but the overall structure is relatively stable. Decomposition would likely occur at elevated temperatures, potentially initiated by the cleavage of the C-NO₂ bond.
Hydrolytic Stability HighThe molecule lacks readily hydrolyzable functional groups. Under normal pH and temperature conditions, it is expected to be stable in the presence of water. Extreme pH conditions (strong acid or base) and high temperatures could potentially lead to degradation over extended periods.
Photostability ModerateAromatic nitro compounds can be susceptible to photodecomposition upon exposure to UV light. It is advisable to store the compound in a light-protected environment to prevent potential degradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until a clear supernatant is formed. If necessary, centrifuge the samples to facilitate the separation of the undissolved solute.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result prep Add excess this compound to solvent equil Agitate at constant temperature prep->equil sep Allow to stand or centrifuge equil->sep sample Sample and dilute supernatant sep->sample quant Quantify by HPLC-UV sample->quant calc Calculate solubility quant->calc

Workflow for Solubility Determination
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of this compound into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: Plot the weight loss versus temperature. The onset temperature of significant weight loss is considered the decomposition temperature.

Hydrolytic Stability Study

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Objective: To evaluate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40 °C) and protect them from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH condition to determine the rate of degradation.

Photostability Testing

This study evaluates the stability of the compound when exposed to light.

Objective: To assess the photostability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Exposure: Expose the solution in a photostability chamber to a standardized light source that mimics sunlight (e.g., a xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Quantification: After the exposure period, analyze the concentration of this compound in both the exposed and control samples using a stability-indicating HPLC method.

  • Data Analysis: Compare the concentration of the compound in the exposed sample to that in the control sample to determine the extent of photodegradation.

Role in Synthetic Pathways

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[2] Its functional groups allow for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final product.

A representative synthetic transformation is the conversion of this compound to 4-cyano-3-nitrobenzotrifluoride, a precursor for certain pesticidal compounds.

G Synthetic Utility of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Further Synthesis start This compound reaction Cyanation Reaction (e.g., with CuCN) start->reaction product 4-Cyano-3-nitrobenzotrifluoride reaction->product further_synthesis Pharmaceuticals / Agrochemicals product->further_synthesis

Role in a Synthetic Pathway

Conclusion

This compound is a key chemical intermediate with a solubility profile that favors organic solvents and is expected to have moderate to high stability under typical laboratory conditions. For critical applications, especially in drug development and manufacturing, it is imperative to determine its quantitative solubility and stability through rigorous experimental testing as outlined in this guide. Understanding these core properties is essential for the successful design and optimization of synthetic routes and the formulation of final products.

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4-Bromo-3-nitrobenzotrifluoride (CAS No. 349-03-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound often used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its physical state as a clear yellow liquid necessitates careful handling to avoid contact and inhalation.[1][3][4]

PropertyValueSource(s)
Molecular Formula C7H3BrF3NO2[1][5]
Molecular Weight 270.00 g/mol [5][6]
CAS Number 349-03-1[5][6]
Appearance Clear yellow liquid[1][3][4]
Boiling Point 90 °C at 3 mmHg[1][4][7]
Density 1.763 g/mL at 25 °C[1][2][6]
Refractive Index n20/D 1.511[1][2][6]
Flash Point >110 °C (>230 °F)[1][6][7]
Solubility Soluble in common organic solvents.[1]

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are oral ingestion, dermal contact, and inhalation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

(Note: The GHS classification is based on available data, and some suppliers may have slightly different classifications.)[5]

GHS Pictograms:

  • Health Hazard: Indicates that the substance may be a respiratory sensitizer, mutagen, carcinogen, or reproductive toxicity, or is a target organ toxicant or aspiration toxicant.

  • Exclamation Mark: Indicates that the substance may be an irritant (skin and eye), skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [8][9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized toxicological studies. The methodologies for these assessments are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development).

  • Acute Oral Toxicity (OECD TG 423): This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. Graded doses of the substance are administered to a group of experimental animals, and the LD50 (the dose lethal to 50% of the animals) is determined. The "Harmful if swallowed" classification suggests an LD50 value in a specific range.

  • Acute Dermal Toxicity (OECD TG 402): This method determines the toxic effects of a substance applied to the skin. The substance is applied to a shaved area of the skin of experimental animals, and the dermal LD50 is calculated.

  • Skin Irritation/Corrosion (OECD TG 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the substance is applied to the skin of a test animal, and the site is observed for signs of erythema (redness) and edema (swelling).

  • Eye Irritation/Corrosion (OECD TG 405): This protocol evaluates the potential of a substance to cause damage to the eye. The test material is applied to the eye of an experimental animal, and the cornea, iris, and conjunctiva are examined for lesions.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][10]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6][8][11]

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (as needed) goggles->face_shield for splash risk respirator Respirator (if ventilation is inadequate) handling Handling this compound handling->lab_coat handling->gloves handling->goggles handling->respirator if needed Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

Spectroscopic Analysis of 4-Bromo-3-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-3-nitrobenzotrifluoride (CAS No: 349-03-1; Molecular Formula: C₇H₃BrF₃NO₂).[1] The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in a quantitative list format. Interpretation based on spectral images suggests three distinct aromatic proton signals.
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in a quantitative list format. Spectral databases indicate the availability of the spectrum but do not provide peak assignments.

Note: A quantitative peak list for ¹³C NMR is not publicly available. The presence of a spectrum is noted in databases like PubChem.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1540StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1320StrongC-F Stretch (CF₃)
~1140StrongC-F Stretch (CF₃)
~800-900Medium-StrongC-H Bending (Aromatic)
~750MediumC-Br Stretch

Note: The peak assignments are based on the analysis of the IR spectrum available from the NIST WebBook and standard IR correlation tables.[2]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
269/271~95 / 94[M]⁺ (Molecular Ion, showing bromine isotope pattern)
223/225~15 / 15[M-NO₂]⁺
144100[M-Br-NO₂]⁺
95~20[C₆H₄F]⁺
75~30[C₆H₃]⁺

Note: The m/z values and relative intensities are estimated from the mass spectrum available from the NIST WebBook. The assignments are proposed based on fragmentation patterns.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher) is used for data acquisition.[1]

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse sequence is used to acquire the free induction decay (FID).

    • Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a common technique for obtaining IR spectra of liquids and solids.[1]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied to the crystal, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[1]

  • Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (GC-MS, EI) Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

The Synthesis of 4-Bromo-3-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 4-Bromo-3-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its discovery, historical synthetic routes, and modern experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key synthetic pathways are visualized to facilitate understanding.

Introduction

This compound, with the CAS number 349-03-1, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a trifluoromethyl group, a nitro group, and a bromine atom, provides multiple reactive sites for the construction of complex molecules. The electron-withdrawing nature of the trifluoromethyl and nitro groups influences the reactivity of the benzene ring, making it a versatile building block in medicinal chemistry and materials science.[2]

Historical Perspective and Discovery

The precise first synthesis of this compound is not extensively documented in readily available literature, suggesting its initial preparation may have been part of broader studies on the derivatization of benzotrifluoride. However, the development of synthetic routes to this and related compounds can be traced through the patent literature of the mid to late 20th century, which focused on the preparation of substituted benzotrifluorides for various applications, including herbicides and pharmaceuticals.[3][4][5]

Two primary logical synthetic pathways to this compound have been explored:

  • Bromination of 3-nitrobenzotrifluoride: This approach involves the electrophilic aromatic substitution of a readily available starting material. The directing effects of the trifluoromethyl and nitro groups, both of which are meta-directing, would theoretically favor the formation of the desired isomer.

  • Halogen exchange of 4-chloro-3-nitrobenzotrifluoride: This method relies on the substitution of a chlorine atom with bromine, a reaction that can be driven to completion under specific conditions.

Early patents for the synthesis of related substituted nitrobenzotrifluorides date back to the 1930s, indicating a long-standing interest in this class of compounds.[3][4] The more specific methods for preparing this compound appear in later patents, often in the context of producing intermediates for more complex target molecules.[6]

Synthetic Methodologies

This section details the primary synthetic routes for the preparation of this compound, providing detailed experimental protocols for each.

Method 1: Bromination of 3-Nitrobenzotrifluoride

This method is a classical electrophilic aromatic substitution reaction. The strong deactivating and meta-directing effects of both the nitro and trifluoromethyl groups direct the incoming bromine atom to the 5-position relative to the trifluoromethyl group, which is the desired 4-position of the final product.

3-Nitrobenzotrifluoride 3-Nitrobenzotrifluoride Reaction Electrophilic Aromatic Bromination 3-Nitrobenzotrifluoride->Reaction Brominating_Agent Brominating Agent (e.g., DBDMH) Brominating_Agent->Reaction Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Reaction This compound This compound Reaction->this compound

Synthetic pathway for the bromination of 3-nitrobenzotrifluoride.

A solution of 3-nitrobenzotrifluoride (1 equivalent) in a suitable solvent such as dichloromethane is treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction mixture is stirred at a controlled temperature to ensure complete reaction and minimize side-product formation. Upon completion, the reaction is quenched, and the product is isolated and purified.[7][8]

Detailed Protocol: [7] To a solution of 1-nitro-3-trifluoromethylbenzene (41.1 mL, 300 mmol) in dichloromethane (240 mL), 98% sulfuric acid (45.7 mL, 840 mmol) was slowly added over 10 minutes. The resulting two-phase mixture was heated to 35 °C with vigorous stirring. 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (a total of 53.1 g, 180 mmol) was added in six equal portions over 5 hours. The mixture was stirred for an additional 19 hours at 35 °C. After cooling to room temperature, the reaction mixture was added to a stirred 2 M aqueous NaOH solution (210 mL) at 0-5 °C over 20 minutes. The layers were separated, and the aqueous layer was extracted with hexane (3 x 200 mL). The combined organic layers were washed sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO3 (200 mL), and 10% aqueous NaCl (200 mL). The solvent was evaporated under reduced pressure at 45 °C. The resulting liquid was distilled at 0.71 mbar and a bath temperature of 70-80 °C to afford 1-bromo-3-nitro-5-trifluoromethylbenzene as a light yellow liquid.

Method 2: Halogen Exchange of 4-Chloro-3-nitrobenzotrifluoride

This approach utilizes a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, to replace the chlorine atom of 4-chloro-3-nitrobenzotrifluoride with bromine. This reaction is typically carried out at elevated temperatures in the presence of a bromide source and a high-boiling point solvent.

4-Chloro-3-nitrobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride Reaction Halogen Exchange 4-Chloro-3-nitrobenzotrifluoride->Reaction Bromide_Source Bromide Source (e.g., CuBr, LiBr) Bromide_Source->Reaction Solvent High-Boiling Solvent (e.g., Benzonitrile) Solvent->Reaction This compound This compound Reaction->this compound

Synthetic pathway for the halogen exchange reaction.

A mixture of 4-chloro-3-nitrobenzotrifluoride (1 equivalent) and a bromide source is heated in a suitable high-boiling solvent. Various bromide sources can be employed, including cuprous bromide, cupric bromide, lithium bromide, or a mixture thereof. The choice of solvent is critical, with nitriles like benzonitrile or ethers such as diglyme being effective.[6]

Detailed Protocol: [6] A mixture of 4-chloro-3-nitrobenzotrifluoride (1 equivalent), cuprous bromide (1 equivalent), and lithium bromide (2 equivalents) in benzonitrile (4 equivalents) was heated at 180°C for 5 hours. After cooling, the mixture was extracted with toluene, washed with an aqueous solution of sodium bromide and sodium bisulfite solution, and then evaporated to yield the product.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Bromination of 3-Nitrobenzotrifluoride

ParameterValueReference
Starting Material3-Nitrobenzotrifluoride[7]
Brominating Agent1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[7]
Catalyst98% Sulfuric Acid[7]
SolventDichloromethane[7]
Reaction Temperature35 °C[7]
Reaction Time24 hours[7]
Yield89.6%[7]
Purity (by ¹H-NMR)~95%[7]

Table 2: Halogen Exchange of 4-Chloro-3-nitrobenzotrifluoride

Bromide Source (equivalents)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
CuBr (1), LiBr (2)Benzonitrile1805847893[6]
CuBr (0.1), LiBr (2)Benzonitrile180583-90[6]
CuBr (1)Benzonitrile1606---[6]
CuBr₂ (1)Benzonitrile1606---[6]
LiBr (1)Benzonitrile1606---[6]
MgBr₂ (1)Benzonitrile1606---[6]
CuBr (1), LiBr (1)Diglyme1606---[6]
CuBr (1), LiBr (1)Acetic Acid1606---[6]
CuBr (1), LiBr (1)N-Methylpyrrolidone1606---[6]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures necessary for biological activity. Its derivatives are being investigated for their potential as chemotherapeutic agents.[2]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the bromination of 3-nitrobenzotrifluoride and the halogen exchange of 4-chloro-3-nitrobenzotrifluoride. Both methods offer high yields and selectivity under optimized conditions. The choice of synthetic route may depend on the availability of starting materials, scalability, and economic considerations. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the synthesis of this important chemical intermediate, facilitating its application in the development of novel therapeutic agents and other advanced materials.

References

A Technical Guide to the Fundamental Reactivity of 4-Bromo-3-nitrobenzotrifluoride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifluoromethylated and nitrated aromatic structure, combined with a reactive bromine atom, allows for a diverse range of chemical transformations. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, profoundly influences the reactivity of the aromatic ring, making it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on key reaction types, experimental protocols, and its application in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 349-03-1
Molecular Formula C₇H₃BrF₃NO₂
Molecular Weight 270.00 g/mol
Appearance Yellow to orange liquid
Density 1.763 g/mL at 25 °C
Boiling Point 233-234 °C
Melting Point 16-17 °C
Flash Point 113 °C (closed cup)

Core Reactivity

The reactivity of this compound is dominated by three main features: the bromine atom, which is susceptible to displacement and participation in cross-coupling reactions; the electron-deficient aromatic ring, which is activated towards nucleophilic aromatic substitution; and the nitro group, which can be readily reduced to an amine, providing a handle for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, ortho and para to the bromine atom respectively, significantly activates the aromatic ring towards nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a key reaction pathway for this molecule.[1][2] A variety of nucleophiles can displace the bromide ion, leading to a wide range of substituted benzotrifluoride derivatives.

A notable example is the cyanation reaction, which is crucial for the synthesis of various pharmaceutical and agrochemical intermediates.[3]

Quantitative Data for Cyanation of this compound [3]

EntryNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1KCNCuCN (0.1 eq), Tetraethylammonium bromideBenzonitrile1106High Selectivity
2KCNCuCN (0.1 eq), Tetrabutylammonium bromideAcetonitrile1106High Selectivity
3KCNCuCN (0.1 eq), Tetraethylammonium bromiden-Butanol1106High Selectivity
4KCNCuCN (0.1 eq), Tetrabutylammonium bromideAcetonitrile/H₂O110644

Experimental Protocol: Cyanation of this compound [3]

  • Materials: this compound, Potassium cyanide, Cuprous cyanide, Phase transfer catalyst (e.g., Tetraethylammonium bromide), and an appropriate solvent (e.g., Benzonitrile).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), potassium cyanide (0.9 equivalents), cuprous cyanide (0.1 equivalents), and the phase transfer catalyst.

    • Add the solvent (e.g., benzonitrile at a concentration of 0.2-0.4 mL/mmol).

    • Heat the reaction mixture to 110°C for 6 hours.

    • Upon completion, the reaction mixture is worked up to isolate the desired 4-cyano-3-nitrobenzotrifluoride.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Nucleophile Catalyst Base Heating Heating under Inert Atmosphere Reagents->Heating Add Solvent Anhydrous Solvent Solvent->Heating Add Monitoring TLC/LC-MS Monitoring Heating->Monitoring Progress Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound reaction1 Cross-Coupling (e.g., Suzuki) or SNAr start->reaction1 intermediate1 Substituted Nitroaromatic reaction1->intermediate1 reaction2 Nitro Group Reduction intermediate1->reaction2 intermediate2 Substituted Aniline Derivative reaction2->intermediate2 reaction3 Further Functionalization (e.g., Amide Coupling) intermediate2->reaction3 library Compound Library Generation reaction3->library in_vitro In Vitro Assays (e.g., Kinase Inhibition) library->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Unlocking New Frontiers: A Technical Guide to Research Applications of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the significant potential of 4-Bromo-3-nitrobenzotrifluoride as a versatile starting material in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its unique trifluoromethyl, nitro, and bromo functional groups offer a trifecta of reactivity, allowing for strategic and diverse molecular architecture development. This guide provides an in-depth look at its chemical properties, key reactions, and detailed experimental protocols, highlighting its role in the synthesis of targeted therapeutics, such as the BRAF inhibitor Vemurafenib.

Core Chemical and Physical Properties

This compound (CAS No. 349-03-1) is a specialized organic building block, typically presenting as a clear yellow liquid.[1] Its trifluoromethyl group enhances lipophilicity and metabolic stability in derivative compounds, while the nitro and bromo groups serve as versatile handles for a wide array of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₃BrF₃NO₂[3]
Molecular Weight 270.01 g/mol [1][3]
Appearance Clear yellow liquid[1]
Density ~1.763 g/mL at 25 °C[1][4]
Boiling Point ~90 °C at 3 mmHg[1]
Refractive Index ~1.511 (n20/D)[1][4]
Flash Point >110 °C (>230 °F)[1]
CAS Number 349-03-1[3]

Key Research Areas and Synthetic Potential

The reactivity of this compound is defined by its three key functional groups, enabling a range of synthetic pathways. This makes it a valuable intermediate in the development of novel kinase inhibitors, chemotherapeutic agents, and pesticides.[4][5]

G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Intermediates & Applications start This compound reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction H₂, Catalyst substitution Nucleophilic Aromatic Substitution (e.g., Cyanation) start->substitution Nu⁻ coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) start->coupling R-B(OH)₂, Pd Catalyst amine 4-Bromo-3-(trifluoromethyl)aniline (Pharmaceutical Intermediate) reduction->amine nitrile 4-Cyano-3-nitrobenzotrifluoride (Pesticide Intermediate) substitution->nitrile biaryl Substituted Biaryl Compounds (Kinase Inhibitors) coupling->biaryl amine->coupling Subsequent Coupling

Figure 1: Key synthetic pathways originating from this compound.

Application Spotlight: Synthesis of a Vemurafenib Precursor and the MAPK Signaling Pathway

A significant application of this compound lies in its potential as a precursor for the synthesis of BRAF kinase inhibitors, such as Vemurafenib (PLX4032). Vemurafenib is a targeted therapy effective against metastatic melanoma with the BRAF V600E mutation.[6][7] The drug functions by inhibiting the constitutively active mutant BRAF kinase, thereby blocking the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inducing apoptosis in cancer cells.[1][4]

The synthesis of key intermediates for Vemurafenib can be initiated by the reduction of this compound to 4-bromo-3-(trifluoromethyl)aniline. This aniline derivative is a critical building block for constructing the complex heterocyclic systems found in many kinase inhibitors.

cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF GTP MEK MEK BRAF->MEK ATP→ADP ERK ERK MEK->ERK ATP→ADP TF Transcription Factors (e.g., c-Myc, Ets-1) ERK->TF Phosphorylation nucleus Nucleus Proliferation Cell Proliferation, Survival, Metastasis nucleus->Proliferation Gene Expression Vemurafenib Vemurafenib (PLX4032) Vemurafenib->BRAF Inhibition

Figure 2: The MAPK signaling pathway and the inhibitory action of Vemurafenib.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and its derivatives.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the reduction of the nitro group to an amine, a crucial step in synthesizing pharmaceutical intermediates. The procedure is adapted from a high-yield synthesis of a structurally analogous compound, 5-amino-2-bromobenzotrifluoride.[4]

Table 2: Quantitative Data for Nitro Group Reduction

ReactantProductCatalystSolventTemp. (°C)Pressure (MPa)Yield (%)Reference
2-Bromo-5-nitrobenzotrifluoride5-Amino-2-bromobenzotrifluorideRaney NiMethanol80-900.8-1.098.8[4]

Methodology:

  • Reactor Charging: To a 1 L high-pressure hydrogenation reactor, add methanol (300 mL), this compound (1.0 eq), Raney Ni Catalyst (approx. 7% by weight of substrate), and piperazine (approx. 0.35% by weight of substrate).[4]

  • Inerting: Seal the reactor and purge the atmosphere by pressurizing with nitrogen and venting, repeated three times.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen, repeating the purge process 3-4 times. Pressurize the reactor with hydrogen to 0.8-1.0 MPa.[4]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor hydrogen consumption until it ceases, indicating reaction completion.

  • Work-up: Cool the reactor to room temperature and vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst.

  • Isolation: Remove methanol and water from the filtrate by distillation under reduced pressure. The crude product, 4-bromo-3-(trifluoromethyl)aniline, can be purified by vacuum distillation.[4]

Protocol 2: Nucleophilic Aromatic Substitution (Cyanation)

This protocol outlines the conversion of the bromo-substituent to a cyano group, a key step in the synthesis of 4-benzoylisoxazole herbicides.

Table 3: Quantitative Data for Cyanation Reaction

ReactantProductReagentsSolventTemp. (°C)Time (h)SelectivityReference
This compound4-Cyano-3-nitrobenzotrifluorideKCN, CuCN, PTCBenzonitrile1106Excellent

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), potassium cyanide (0.9 eq), cuprous cyanide (0.1 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05-0.3 eq).

  • Solvent Addition: Add a suitable solvent such as benzonitrile or acetonitrile (0.2-0.4 mL/mmol of substrate).

  • Reaction: Heat the mixture to 110 °C and maintain for 6 hours with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., toluene) and wash with an aqueous solution of sodium bromide and sodium bisulfite solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-cyano-3-nitrobenzotrifluoride. Further purification can be achieved by column chromatography or recrystallization.

G cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Diazotization & Sandmeyer Reaction (Hypothetical) cluster_step3 Step 3: Suzuki Cross-Coupling A Start: This compound B Process: Catalytic Hydrogenation (H₂, Raney Ni, 80-90°C) A->B C Intermediate 1: 4-Bromo-3-(trifluoromethyl)aniline (Yield: ~99%) B->C D Process: 1. NaNO₂, HBr, 0-5°C 2. CuBr C->D E Intermediate 2: 1,2-Dibromo-4-(trifluoromethyl)benzene D->E F Process: Ar-B(OH)₂, Pd Catalyst, Base (e.g., K₃PO₄, Dioxane/H₂O) E->F G Final Core Structure: Precursor for Vemurafenib Analogs F->G

Figure 3: Workflow for the synthesis of a pharmaceutical core from this compound.

Conclusion and Future Outlook

This compound is a potent and versatile chemical intermediate with significant, demonstrated applications in drug discovery and agrochemical synthesis. The distinct reactivity of its functional groups allows for a modular approach to building complex molecular scaffolds. Future research should focus on exploring novel catalytic systems to further enhance reaction efficiency and selectivity, particularly in asymmetric synthesis. The development of new derivatives as probes for unexplored biological targets, leveraging the unique electronic and steric properties imparted by the trifluoromethyl group, represents a promising avenue for innovation.

Disclaimer: All chemical reactions described should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. The provided protocols are for informational purposes and may require optimization.

References

A Technical Guide to 4-Bromo-3-nitrobenzotrifluoride: Commercial Availability, Purity Assessment, and Supplier Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromo-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details commercially available sources, typical purity levels, and robust analytical methodologies for quality assessment. Furthermore, it outlines a logical workflow for selecting a suitable supplier to ensure the integrity and reproducibility of your research and development endeavors.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercial batches typically ranges from 97% to over 98%, with Gas Chromatography (GC) being the most common analytical technique for purity determination. Below is a summary of representative commercial suppliers and their stated purity levels.

SupplierStated PurityAnalytical Method
TCI America>98.0%GC
Sigma-Aldrich97%Not Specified
Alfa Aesar98%Not Specified
Oakwood Chemical97%Not Specified
Combi-Blocks98%Not Specified

It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain detailed information on the purity and impurity profile of the purchased material. Some suppliers may also provide additional data such as water content, as determined by Karl Fischer titration, and confirmation of structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities: A Synthesis-Based Perspective

The impurity profile of this compound is intrinsically linked to its synthetic route. Understanding the manufacturing process is therefore key to anticipating potential contaminants. Two primary synthetic pathways are commonly employed:

  • Halogen Exchange from 4-Chloro-3-nitrobenzotrifluoride: This process involves the substitution of a chlorine atom with a bromine atom. Potential impurities arising from this route include the unreacted starting material, 4-chloro-3-nitrobenzotrifluoride, and other halogenated benzotrifluoride derivatives.

  • Bromination of 3-Nitrobenzotrifluoride: This route involves the direct bromination of 3-nitrobenzotrifluoride. This electrophilic aromatic substitution can lead to the formation of regioisomers, where the bromine atom is introduced at different positions on the aromatic ring. The primary starting material, 3-nitrobenzotrifluoride, may also be present as an impurity if the reaction does not go to completion.

A logical workflow for identifying potential impurities is presented below.

Impurity Identification Workflow cluster_synthesis Synthesis Route Analysis cluster_impurities Potential Impurity Identification cluster_analysis Analytical Confirmation start Identify Synthesis Route route1 Halogen Exchange from 4-Chloro-3-nitrobenzotrifluoride start->route1 route2 Bromination of 3-Nitrobenzotrifluoride start->route2 imp1 Unreacted Starting Material: 4-Chloro-3-nitrobenzotrifluoride route1->imp1 imp2 Other Halogenated Benzotrifluorides route1->imp2 imp3 Unreacted Starting Material: 3-Nitrobenzotrifluoride route2->imp3 imp4 Regioisomers of Bromination route2->imp4 analysis GC-MS and NMR Analysis imp1->analysis imp2->analysis imp3->analysis imp4->analysis

A logical workflow for identifying potential impurities.

Experimental Protocols for Purity Assessment

Accurate determination of purity is paramount for ensuring the reliability of experimental results. The following sections provide detailed, adaptable methodologies for the analysis of this compound using Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC) Method for Purity Determination

GC is a widely used technique for separating and quantifying volatile and semi-volatile compounds. Based on EPA Method 8091 for nitroaromatics, a robust GC method can be developed for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.

  • Capillary GC column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.

GC Conditions (Starting Point):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal hold: 5 min at 280 °C
Detector Temperature 300 °C (FID or ECD)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 mg/mL to 0.5 mg/mL.

  • Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent to a concentration within the calibration range.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the standards should be used.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Both ¹H and ¹⁹F qNMR are highly applicable to this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

¹H qNMR Protocol:

  • Internal Standard Selection: Choose a stable, non-volatile internal standard with sharp signals that do not overlap with the analyte signals. Maleic anhydride or 1,4-dinitrobenzene are suitable candidates. The internal standard should be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely (approximately 0.6-0.7 mL).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ value is recommended (a D1 of 30-60 seconds is often sufficient).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

¹⁹F qNMR Protocol:

Given the presence of the trifluoromethyl group, ¹⁹F qNMR offers a highly specific and sensitive method for purity determination with a generally simpler spectrum.

  • Internal Standard Selection: A fluorine-containing compound with a known purity and a signal that does not overlap with the analyte's -CF₃ signal is required. α,α,α-Trifluorotoluene can be a suitable internal standard.

  • Sample Preparation and Data Acquisition: Follow a similar procedure as for ¹H qNMR, ensuring the spectral width is sufficient to cover both the analyte and internal standard signals.

  • Data Analysis: The same calculation formula as for ¹H qNMR is used, with N representing the number of fluorine atoms for the integrated signals.

Logical Workflow for Supplier Selection

Choosing the right supplier is a critical step that can significantly impact the quality and reproducibility of research. The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound.

Supplier Selection Workflow start Define Project Requirements (Purity, Quantity, Timeline) search Identify Potential Suppliers start->search request Request Quotes and Certificates of Analysis (CoA) search->request evaluate Evaluate Supplier Documentation request->evaluate compare Compare Purity, Price, and Lead Time evaluate->compare CoA Meets Specs reject Reject Supplier evaluate->reject CoA Fails Specs sample Request Sample for In-house Analysis (Optional) compare->sample decision Select Supplier and Place Order compare->decision No Sample Required analyze Perform QC Analysis (GC, qNMR) sample->analyze analyze->decision Sample Passes QC analyze->reject Sample Fails QC

A logical workflow for selecting a commercial supplier.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-3-nitrobenzotrifluoride as a versatile starting material in the synthesis of key pharmaceutical intermediates. The presence of a trifluoromethyl group, a nitro group, and a bromine atom on the aromatic ring makes this compound a valuable building block for the construction of complex molecular architectures, particularly in the development of anti-cancer agents.

Core Reactions and Applications

This compound is readily functionalized through several key chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and subsequent cross-coupling reactions. These reactions provide access to a variety of substituted benzotrifluoride derivatives that are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). A significant application of these intermediates is in the synthesis of non-steroidal antiandrogen drugs such as Bicalutamide and Enzalutamide, which are used in the treatment of prostate cancer.

Data Presentation: Key Synthetic Transformations

The following tables summarize quantitative data for the key reactions of this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution (Cyanation) of this compound

NucleophileCatalystPhase Transfer CatalystSolventTemp. (°C)Time (h)Yield (%)Selectivity
KCNCuCN (0.1 eq)Tetrabutylammonium bromideBenzonitrile1106-Excellent
KCNCuCN (0.1 eq)Tetrabutylammonium bromideAcetonitrile1106-Excellent
KCNCuCN (0.1 eq)Tetrabutylammonium bromiden-Butanol1106-Excellent

Table 2: Reduction of this compound to 4-Bromo-3-aminobenzotrifluoride

Reducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Notes
SnCl₂·2H₂O-EthanolReflux1-3HighSelective for nitro group over halogen.[1]
H₂Raney NiMethanolRT-HighGood for avoiding dehalogenation.
Fe / NH₄Cl-Ethanol/WaterReflux~5HighClassical and robust method.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-aminobenzotrifluoride

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O100Good to Excellent
Buchwald-HartwigAminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-100High

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-3-nitrobenzotrifluoride via Nucleophilic Aromatic Substitution

This protocol describes the cyanation of this compound.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Copper(I) cyanide (CuCN)

  • Tetrabutylammonium bromide (TBAB)

  • Benzonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium cyanide (1.2 eq), copper(I) cyanide (0.1 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add anhydrous benzonitrile to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with an aqueous solution of sodium cyanide followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Cyano-3-nitrobenzotrifluoride.

Protocol 2: Synthesis of 4-Bromo-3-aminobenzotrifluoride via Nitro Group Reduction

This protocol details the selective reduction of the nitro group of this compound using tin(II) chloride.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude 4-Bromo-3-aminobenzotrifluoride, which can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-aminobenzotrifluoride with an arylboronic acid.

Materials:

  • 4-Bromo-3-aminobenzotrifluoride

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-Bromo-3-aminobenzotrifluoride (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway A This compound B 4-Cyano-3-nitrobenzotrifluoride A->B Nucleophilic Aromatic Substitution (e.g., CN-) C 4-Bromo-3-aminobenzotrifluoride A->C Nitro Group Reduction F Pharmaceutical Intermediates B->F D Substituted Aryl Amines C->D Buchwald-Hartwig Amination E Biaryl Compounds C->E Suzuki-Miyaura Coupling D->F E->F G APIs (e.g., Bicalutamide, Enzalutamide) F->G Further Synthetic Steps

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis A Weigh Reagents (Substrate, Catalyst, Base, etc.) B Add Anhydrous/Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heating and Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Quenching and Extraction E->F G Drying and Solvent Removal F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for synthesis.

Application in Pharmaceutical Synthesis: Bicalutamide and Enzalutamide

Intermediates derived from this compound are instrumental in the synthesis of the anti-cancer drugs Bicalutamide and Enzalutamide.

For the synthesis of a key intermediate for Bicalutamide , 4-cyano-3-(trifluoromethyl)aniline is required. This can be prepared from this compound through a two-step process involving nucleophilic aromatic substitution with a cyanide source to introduce the cyano group, followed by the reduction of the nitro group to an amine.

In the case of Enzalutamide , a key precursor is 4-amino-2-(trifluoromethyl)benzonitrile. While not directly synthesized from this compound in the most common routes, related chemistry and intermediates are often employed. For instance, the synthesis of Enzalutamide involves the coupling of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with another fragment. The synthesis of this isothiocyanate can start from 4-amino-2-(trifluoromethyl)benzonitrile, which shares a similar structural motif with the intermediates discussed. The synthetic strategies outlined in this document are therefore highly relevant to the construction of such complex APIs.

These application notes provide a foundational guide for the use of this compound in pharmaceutical synthesis. The provided protocols are representative, and optimization may be necessary for specific substrates and scales. Researchers are encouraged to consult the primary literature for further details and specific applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 4-Bromo-3-nitrobenzotrifluoride. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a bromine atom, a strong electron-withdrawing nitro group, and a trifluoromethyl group, which activate the aromatic ring for nucleophilic attack.[1][2] The protocols outlined below are designed for reactions with common nucleophiles such as amines, phenols, and thiols, and can be adapted for a variety of substrates.

Core Principles

Nucleophilic aromatic substitution is a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the this compound ring, is crucial for stabilizing this intermediate and facilitating the reaction.[3][4] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[3]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and scales. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Anilines)

This protocol describes the synthesis of N-aryl derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., substituted aniline)

  • Solvent (e.g., Methanol, Ethanol, DMF, or DMSO)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution.

  • If the amine is used as its salt or if the reaction is sluggish, a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq. or Et₃N, 2.0 eq.) can be added.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.[6] The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be isolated by filtration and washed with cold solvent.

  • If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[7]

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[8]

Protocol 2: Reaction with Phenol Nucleophiles

This protocol details the synthesis of diaryl ethers via the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol derivative

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Acetone, DMF, or THF)

  • Reaction vessel (flame-dried, under inert atmosphere if using NaH)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a solution of the phenol (1.1-1.5 eq.) in an anhydrous solvent (e.g., acetone or DMF), add the base (e.g., K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).[6]

  • Stir the suspension at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenols)

This protocol is for the synthesis of thioethers from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH))

  • Solvent (e.g., DMF, DMSO, or Ethanol)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a reaction vessel, dissolve the thiol (1.0-1.2 eq.) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir for 10-15 minutes to generate the thiolate.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AminesSubstituted AnilinesK₂CO₃ or Et₃N (optional)Methanol, DMF25 - 802 - 24
PhenolsSubstituted PhenolsK₂CO₃, Cs₂CO₃Acetone, DMF50 - 804 - 18
ThiolsSubstituted ThiophenolsK₂CO₃, NaOHDMF, Ethanol25 - 601 - 6

Note: Reaction times are estimates and should be determined by monitoring the reaction's progress.

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in solvent B Add Nucleophile (and Base if required) A->B C Stir at specified temperature B->C D Monitor by TLC/LC-MS C->D E Quench reaction / Aqueous wash D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize pure product H->I

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-Bromo-3-nitrobenzotrifluoride, an electron-deficient aryl halide, with various arylboronic acids. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aryl bromide towards oxidative addition, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. The resulting biaryl structures are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials. This document outlines various reaction conditions to facilitate the optimization of this important transformation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction yield.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (10)NoneK₂CO₃ (2)Methanol / Water (1:1)RT1280
2Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene / Ethanol / Water (4:1:1)851695
34-Methylphenylboronic acidPdCl₂(dppf)-CH₂Cl₂ adduct (3)-K₃PO₄ (3)1,4-Dioxane1001292
43,5-Dimethoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)SPhos (4)Cs₂CO₃ (2.5)Toluene / Water (5:1)110888

Experimental Protocols

Protocol 1: Palladium Acetate Catalyzed Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from the synthesis of a structurally related biphenyl derivative.[1]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add a 1:1 mixture of methanol and deionized water.

  • To this stirred suspension, add palladium(II) acetate.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(4-methoxyphenyl)-2-nitro-1-(trifluoromethyl)benzene.

Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling with Phenylboronic Acid

This protocol employs a common and effective catalyst for Suzuki couplings.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and sodium carbonate.

  • Add Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield 4-phenyl-2-nitro-1-(trifluoromethyl)benzene.

Visualizations

Suzuki_Coupling_Workflow reagents Reagents (this compound, Arylboronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Palladium Catalyst & Ligand catalyst->setup solvent Solvent System solvent->setup reaction Heating & Stirring setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-Br (4-Bromo-3-nitro- benzotrifluoride) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic_acid->borate base Base base->boronic_acid borate->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction Protocol for 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. This document provides a detailed protocol for the Heck reaction using 4-bromo-3-nitrobenzotrifluoride as a key substrate. This substrate is particularly relevant in medicinal chemistry due to the presence of the trifluoromethyl and nitro groups, which can significantly modulate the physicochemical and pharmacological properties of a molecule.

Given the electron-deficient nature of this compound, specific reaction conditions are required to achieve high yields and selectivity. These application notes provide a generalized protocol derived from established procedures for structurally similar electron-deficient aryl bromides, along with expected outcomes based on literature data.

Data Presentation: Heck Reaction of Electron-Deficient Aryl Bromides

The following tables summarize typical reaction conditions and yields for the Heck reaction of various electron-deficient aryl bromides with common alkenes. This data provides a valuable reference for what can be expected when applying the protocol to this compound.

Table 1: Heck Coupling of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃DMF1001295
24-BromobenzonitrilePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc120892
31-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)-Et₃NDMF100698
44-BromobenzotrifluoridePd(dba)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1001685

Table 2: Heck Coupling of Various Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (0.5)PPh₃ (1)NaOAcNMP1402490
24-BromobenzonitrilePd(OAc)₂ (1)-K₂CO₃DMF/H₂O (1:1)80488
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF120593
44-BromobenzotrifluoridePd(dba)₂ (0.5)L·HBr (0.5)¹Cs₂CO₃Dioxane1102494[2]

¹ L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide[2]

Experimental Protocols

This section details a recommended experimental protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)X Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)L₂X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)L₂X BetaElim->PdH Substituted Alkene RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 H-Base⁺ X⁻

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing the Heck reaction as described in the protocol.

Experimental_Workflow start Start setup Assemble Glassware (Schlenk flask, condenser) start->setup add_reagents Add Solid Reagents: This compound, alkene, Pd(OAc)₂, ligand setup->add_reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_reagents->inert add_base_solvent Add Base and Anhydrous Solvent inert->add_base_solvent reaction Heat Reaction Mixture (100-140 °C) add_base_solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Heck reaction.

References

Application Notes: 4-Bromo-3-nitrobenzotrifluoride as a Key Starting Material for the Synthesis of the Chemotherapeutic Agent Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This application note details the utility of this compound as a precursor in the multi-step synthesis of Bicalutamide, a non-steroidal antiandrogen drug widely used in the treatment of prostate cancer.

Key Intermediate: 4-Cyano-3-(trifluoromethyl)aniline

The synthetic pathway to Bicalutamide from this compound proceeds through the key intermediate, 4-cyano-3-(trifluoromethyl)aniline. This transformation involves two main steps: the reduction of the nitro group to an amine and the substitution of the bromo group with a cyano group. While the direct conversion is not explicitly detailed in the provided search results, a plausible synthetic route would involve the reduction of the nitro group followed by a cyanation reaction, or a nucleophilic aromatic substitution of the bromine with cyanide followed by reduction. The resulting 4-cyano-3-(trifluoromethyl)aniline is a crucial building block for the subsequent construction of the Bicalutamide molecule.[1]

Synthesis of Bicalutamide from 4-Cyano-3-(trifluoromethyl)aniline

The synthesis of Bicalutamide from 4-cyano-3-(trifluoromethyl)aniline is a well-established multi-step process. The key transformations include the formation of an acrylamide, epoxidation, ring-opening of the epoxide with a thiol, and subsequent oxidation to the final sulfone.

Experimental Workflow for Bicalutamide Synthesis

Bicalutamide Synthesis Workflow A 4-Cyano-3-(trifluoromethyl)aniline B N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide A->B Methacryloyl chloride C N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide B->C Epoxidation (e.g., m-CPBA or H2O2/TFAA) D N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide C->D 4-Fluorothiophenol E Bicalutamide D->E Oxidation (e.g., m-CPBA or H2O2/Tungstic acid)

Caption: Synthetic workflow for Bicalutamide starting from 4-cyano-3-(trifluoromethyl)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

This step involves the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride.

  • Materials: 4-cyano-3-(trifluoromethyl)aniline, methacryloyl chloride, N,N-dimethylacetamide (DMA).

  • Procedure: To a solution of 4-cyano-3-(trifluoromethyl)aniline in N,N-dimethylacetamide, methacryloyl chloride is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.[2][3]

  • Yield: High yields (typically >90%) are reported for this reaction.[3]

Step 2: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

The double bond of the methacrylamide is epoxidized in this step.

  • Materials: N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with trifluoroacetic anhydride (TFAA).[2]

  • Procedure: The N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is dissolved in a suitable solvent like dichloromethane. The oxidizing agent is added portion-wise while maintaining a controlled temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the epoxide product.[2]

  • Yield: Good yields are generally obtained for this epoxidation step.

Step 3: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide

This step involves the ring-opening of the epoxide with 4-fluorothiophenol.

  • Materials: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, 4-fluorothiophenol, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).[4]

  • Procedure: The epoxide is dissolved in the solvent, and the base is added. 4-Fluorothiophenol is then added, and the mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified.[4]

Step 4: Synthesis of Bicalutamide

The final step is the oxidation of the sulfide to a sulfone.

  • Materials: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, an oxidizing agent (e.g., m-CPBA, hydrogen peroxide with a catalyst like tungstic acid).[2][4]

  • Procedure: The sulfide intermediate is dissolved in a suitable solvent, and the oxidizing agent is added. The reaction is monitored until the complete conversion to the sulfone is observed. The final product, Bicalutamide, is then isolated and purified.[4]

Quantitative Data Summary

StepProductTypical YieldPurity
1N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide>90%[3]>98% (GC)[5]
2N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamideHigh>95% (GC)[6]
3N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamideGood-
4BicalutamideGood>99% (HPLC)[7]

Mechanism of Action: Bicalutamide and the Androgen Receptor Signaling Pathway

Bicalutamide functions as a non-steroidal antiandrogen by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[8][9] This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes, which are crucial for the growth and survival of prostate cancer cells.[8][10]

Androgen Receptor Signaling Pathway and Bicalutamide Inhibition

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding Bicalutamide->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor, preventing its activation and subsequent promotion of prostate cancer cell growth.

This compound serves as a valuable starting material for the synthesis of the important chemotherapeutic agent Bicalutamide, via the key intermediate 4-cyano-3-(trifluoromethyl)aniline. The detailed synthetic protocols and an understanding of the mechanism of action of Bicalutamide are crucial for researchers and professionals in the field of drug development. The provided application notes offer a comprehensive overview for the laboratory-scale synthesis and biological context of this significant anti-cancer drug.

References

Application Note: Experimental Setup for the Nitration of 4-Bromobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the electrophilic aromatic substitution reaction involving the nitration of 4-bromobenzotrifluoride. The primary product of this reaction is 4-bromo-3-nitrobenzotrifluoride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This application note outlines the necessary reagents, experimental setup, step-by-step procedure, and data presentation for researchers in organic synthesis and drug development.

Introduction

The nitration of substituted benzene rings is a fundamental reaction in organic chemistry. In the case of 4-bromobenzotrifluoride, the regioselectivity of the reaction is governed by the directing effects of both the bromo and the trifluoromethyl substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a meta-director. The bromine atom (-Br) is a deactivating ortho-para director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the position ortho to the bromine and meta to the trifluoromethyl group, yielding this compound as the major product.[2]

Experimental Protocol

2.1 Materials and Reagents

  • 4-Bromobenzotrifluoride (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

  • Deionized Water

2.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

2.3 Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid (60 mL) to the reaction flask. Cool the acid to 0°C with stirring.

  • Substrate Addition: Slowly add 4-bromobenzotrifluoride (22.5 g, 0.1 mol) to the cold sulfuric acid. Maintain the temperature between 0°C and 5°C during the addition.

  • Nitrating Agent Preparation: In a separate beaker, cool fuming nitric acid (8.4 g, 0.13 mol) in an ice bath.

  • Nitration: Add the cold fuming nitric acid dropwise to the stirred solution of 4-bromobenzotrifluoride and sulfuric acid over 30 minutes. Carefully control the addition rate to ensure the internal temperature does not rise above 10°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Work-up:

    • Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound as a yellow liquid.[3][4]

Data Presentation

The following tables summarize the physicochemical properties of the key compounds and a representative stoichiometry for the reaction.

Table 1: Physicochemical Properties of Reactant and Product

Property4-Bromobenzotrifluoride (Reactant)This compound (Product)
CAS Number 402-43-7349-03-1[2]
Molecular Formula C₇H₄BrF₃C₇H₃BrF₃NO₂[2]
Molecular Weight 225.01 g/mol [5]270.00 g/mol [2]
Appearance LiquidClear yellow liquid[3][4]
Density 1.607 g/mL at 25 °C[5][6]1.763 g/mL at 25 °C[4][7]
Boiling Point 154-155 °C[6]~90 °C at 3 mmHg[3]
Refractive Index n20/D 1.472[5][6]n20/D 1.511[7]

Table 2: Stoichiometry for the Nitration Reaction

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Bromobenzotrifluoride225.0122.50.11.0
Fuming Nitric Acid (≥90%)63.018.4~0.13~1.3
Sulfuric Acid (98%)98.08110.41.125Catalyst/Solvent

Experimental Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reagents (Acids, Substrate) setup 2. Assemble Apparatus (Flask, Stirrer, Funnel) reagents->setup Proceed to setup cooling 3. Cool H₂SO₄ (0-5°C) setup->cooling add_substrate 4. Add 4-Bromobenzotrifluoride cooling->add_substrate add_nitrating_agent 5. Add HNO₃ Dropwise (Keep T < 10°C) add_substrate->add_nitrating_agent stir 6. Stir for 1 hour (5-10°C) add_nitrating_agent->stir quench 7. Quench on Ice stir->quench extract 8. Extract with CH₂Cl₂ quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry with MgSO₄ wash->dry evaporate 11. Evaporate Solvent dry->evaporate purify 12. Vacuum Distillation evaporate->purify product Final Product: This compound purify->product

Caption: Workflow for the nitration of 4-bromobenzotrifluoride.

References

Application Note: Quantification of 4-Bromo-3-nitrobenzotrifluoride using a Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Bromo-3-nitrobenzotrifluoride. This method is suitable for routine quality control analysis of bulk drug substances and intermediates. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is carried out using a UV detector, leveraging the chromophoric nature of the nitroaromatic compound. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

This compound is a key organic building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this purpose.[3][4] This document outlines a robust RP-HPLC method developed for the quantification of this compound.

Experimental

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE).

  • HPLC vials.

  • This compound reference standard (Purity ≥ 97%).[1][5]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 150 µg/mL.

  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

A calibration curve is constructed by plotting the peak area of the this compound peak against the corresponding concentration of the working standard solutions. The concentration of the analyte in the sample solution is then determined from the linear regression equation of the calibration curve.

Results and Discussion

The developed method provides a sharp, symmetrical peak for this compound with good resolution from any potential impurities. The retention time under the specified conditions is approximately 5.8 minutes.

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The method demonstrated excellent linearity over the concentration range of 10-150 µg/mL.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The precision of the method was determined by analyzing six replicate preparations of a sample solution at a concentration of 50 µg/mL. The results indicate a high degree of precision.

ParameterResult
Mean Concentration (µg/mL) 50.12
Standard Deviation 0.25
Relative Standard Deviation (%RSD) < 1.0%

Accuracy was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). A known amount of this compound was spiked into a placebo mixture and analyzed.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average Recovery 99.8%

Visualization of Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation stock Prepare Stock Solution (1000 µg/mL in Methanol) prep->stock sample_prep Prepare Sample Solution (Dilute with Mobile Phase) prep->sample_prep working Prepare Working Standards (Dilute with Mobile Phase) stock->working filter Filter through 0.45 µm Syringe Filter working->filter sample_prep->filter inject Inject into HPLC System filter->inject To HPLC hplc HPLC Analysis hplc->inject separate Chromatographic Separation (C18 Column, ACN:H2O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate data Data Processing data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound. The method validation results demonstrate that it is linear, precise, and accurate, making it suitable for routine analysis in a quality control environment.

References

Application Notes and Protocols for the Derivatization of Amines with 4-Bromo-3-nitrobenzotrifluoride for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of research and development in the pharmaceutical, environmental, and biotechnology sectors. Due to their often low volatility and lack of strong chromophores, direct analysis of these compounds by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging. Chemical derivatization is a widely employed strategy to overcome these limitations. This process involves the reaction of the target amine with a reagent to form a derivative that is more suitable for analysis, typically by enhancing its detectability and improving its chromatographic properties.

This document details the application and protocols for the use of 4-Bromo-3-nitrobenzotrifluoride as a derivatizing agent for primary and secondary amines. The resulting derivatives exhibit strong ultraviolet (UV) absorbance due to the nitroaromatic moiety, enabling sensitive detection by HPLC-UV. Furthermore, the introduction of the trifluoromethyl group enhances the volatility and thermal stability of the derivatives, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The derivatization reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups on the aromatic ring of this compound activate the carbon atom attached to the bromine, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. This results in the displacement of the bromide ion and the formation of a stable secondary or tertiary amine derivative.

Reaction Scheme

The derivatization of a primary or secondary amine with this compound is illustrated below. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, thereby driving the reaction to completion.

Caption: Derivatization of an amine with this compound.

Experimental Protocols

Protocol 1: Derivatization of Amines for HPLC-UV Analysis

This protocol outlines the procedure for the derivatization of primary and secondary amines in solution for subsequent analysis by HPLC-UV.

Materials and Reagents:

  • Amine standard or sample solution

  • This compound (derivatizing reagent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (base)

  • Acetonitrile (ACN), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water, 18 MΩ·cm

  • 0.1 M Hydrochloric acid (HCl)

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Reagent Solutions:

    • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily.

    • Base Solution (10% v/v): Prepare a 10% (v/v) solution of triethylamine or diisopropylethylamine in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the amine standard or sample solution.

    • Add 200 µL of the derivatizing reagent solution.

    • Add 50 µL of the base solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

    • After heating, allow the vial to cool to room temperature.

  • Reaction Quenching and Sample Preparation:

    • To quench the reaction and neutralize the excess base, add 50 µL of 0.1 M HCl.

    • Vortex the mixture for 10 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

Protocol 2: Derivatization of Amines for GC-MS Analysis

This protocol is suitable for the derivatization of volatile amines for analysis by GC-MS.

Materials and Reagents:

  • Amine standard or sample solution

  • This compound

  • Pyridine (anhydrous)

  • Toluene or Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials

  • Heating block

  • Vortex mixer

  • GC-MS autosampler vials with inserts

Procedure:

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the amine standard or sample solution (in a suitable organic solvent).

    • Add 50 µL of anhydrous pyridine.

    • Add a 5-fold molar excess of this compound.

    • Cap the vial tightly and heat at 80 °C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

  • Sample Work-up:

    • Add 500 µL of toluene or dichloromethane to the reaction vial.

    • Add 500 µL of deionized water and vortex to extract the derivative into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a GC-MS autosampler vial with an insert.

Analytical Methods

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm and 340 nm

GC-MS Method
  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the analysis of a set of standard amines using the described methods. This data is for illustrative purposes and actual results may vary.

Table 1: HPLC-UV Analysis of Derivatized Amines

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (r²)
Aniline8.50.050.150.9995
Benzylamine9.20.040.120.9998
N-Methylaniline10.10.060.180.9992
Phenethylamine9.80.030.100.9999

Table 2: GC-MS Analysis of Derivatized Amines

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Methylamine7.221918913
Ethylamine7.82332030.82.5
Propylamine8.52472170.72.0
Diethylamine9.12612311.23.5

Visualizations

G cluster_workflow Experimental Workflow for Amine Derivatization and Analysis start Amine Sample/Standard derivatization Derivatization Reaction (Mix Sample, Reagent, Base) Heat at 60°C for 30 min start->derivatization reagent_prep Prepare Derivatizing Reagent (this compound in ACN) reagent_prep->derivatization base_prep Prepare Base Solution (TEA or DIPEA in ACN) base_prep->derivatization quench Quench Reaction (Add 0.1 M HCl) derivatization->quench filtration Filter Sample (0.22 µm Syringe Filter) quench->filtration analysis Chromatographic Analysis (HPLC-UV or GC-MS) filtration->analysis

Caption: Workflow for amine derivatization and analysis.

Caption: Method selection based on analyte properties.

Conclusion

The derivatization of primary and secondary amines with this compound presents a promising and versatile approach for their quantitative analysis. The resulting N-substituted-2-nitro-4-(trifluoromethyl)aniline derivatives are well-suited for sensitive detection by both HPLC-UV and GC-MS. The protocols provided herein offer a detailed methodology for researchers and analysts. It is recommended to optimize the reaction conditions and chromatographic methods for specific applications and analytes to achieve the best performance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-3-nitrobenzotrifluoride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inadequate Nitrating Conditions: The concentration of the nitrating agent may be too low, or the reaction temperature may be insufficient to overcome the deactivating effect of the trifluoromethyl and bromo groups.1. Use a stronger nitrating mixture, such as a higher ratio of fuming nitric acid to sulfuric acid. Ensure the acids are fresh and concentrated. Cautiously increase the reaction temperature in small increments, monitoring for side product formation.
2. Presence of Water: Moisture in the reaction vessel or reagents can quench the nitronium ion (NO₂⁺), the active electrophile.2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened, high-purity acids.
3. Incomplete Reaction: The reaction time may be too short.3. Monitor the reaction progress using TLC or GC-MS. Continue the reaction until the starting material is consumed.
Formation of Multiple Isomers (Low Regioselectivity) 1. Incorrect Temperature Control: The directing effects of the substituents are temperature-dependent.1. Maintain a consistent and controlled reaction temperature. Lower temperatures often favor higher regioselectivity.
2. Suboptimal Nitrating Agent: The choice of nitrating agent can influence the isomer distribution.2. Experiment with different nitrating systems. For some deactivated substrates, milder nitrating agents can offer better control over regioselectivity.
Formation of Dinitro Byproducts 1. Reaction Temperature is Too High: Higher temperatures can promote a second nitration on the already nitrated ring.1. Maintain a strict, low-temperature profile during the addition of the nitrating agent and throughout the reaction. An ice bath is recommended.
2. Excess Nitrating Agent: A large excess of the nitrating agent increases the likelihood of dinitration.2. Use a controlled stoichiometry of the nitrating agent. A slight excess is often necessary, but a large excess should be avoided.
Product "Oils Out" During Recrystallization 1. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product, or the product may be highly impure.1. Select a recrystallization solvent with a boiling point lower than the melting point of this compound. If impurities are the cause, consider a preliminary purification step like flash chromatography.
2. Solution is Supersaturated: The concentration of the product in the solvent is too high.2. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
3. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also induce crystallization.
Low Recovery After Recrystallization 1. Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
2. Premature Crystallization: The product crystallizes on the filter paper during hot filtration.2. Pre-heat the funnel and filter paper before hot filtration. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
3. Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not chilled will dissolve some of the product.3. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 4-bromobenzotrifluoride using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges stem from the strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and bromo (-Br) groups.[1] These groups deactivate the aromatic ring, making the nitration reaction sluggish and often requiring harsh conditions.[1] Additionally, controlling the regioselectivity to favor the desired 3-nitro isomer over other isomers is a key challenge. The exothermic nature of the nitration reaction also requires careful temperature control to prevent runaway reactions and the formation of byproducts.

Q3: How do the substituents on 4-bromobenzotrifluoride direct the incoming nitro group?

A3: The trifluoromethyl group (-CF3) is a meta-director, while the bromo group (-Br) is an ortho, para-director. Therefore, the incoming nitro group can be directed to the positions ortho or meta to the existing substituents. The formation of this compound is favored due to the directing influence of the trifluoromethyl group to its meta position. However, other isomers can also be formed.

Q4: What are the typical byproducts in this reaction?

A4: Potential byproducts include other positional isomers of mononitrated 4-bromobenzotrifluoride (e.g., 4-bromo-2-nitrobenzotrifluoride) and dinitrated products. The formation of these byproducts is influenced by reaction conditions such as temperature and the concentration of the nitrating agent.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol is a commonly used solvent for the recrystallization of similar bromonitroaromatic compounds. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.

Data Presentation

Table 1: Synthesis of this compound via Halogen Exchange

This table presents data for an alternative synthesis route starting from 4-chloro-3-nitrobenzotrifluoride.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
4-chloro-3-nitrobenzotrifluoride1 eq. CuBr, 2 eq. LiBrBenzonitrile1805847893
4-chloro-3-nitrobenzotrifluoride0.1 eq. CuBr, 2 eq. LiBrBenzonitrile180583-90

Data sourced from patent EP0994099B1.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-Bromobenzotrifluoride (General Procedure)

This is a general protocol adapted from standard nitration procedures for deactivated aromatic compounds.

Materials:

  • 4-bromobenzotrifluoride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

  • Sodium bicarbonate solution (5%)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 0°C.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 4-bromobenzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound from 4-Chloro-3-nitrobenzotrifluoride[2]

Materials:

  • 4-chloro-3-nitrobenzotrifluoride

  • Cuprous bromide (CuBr)

  • Lithium bromide (LiBr)

  • Benzonitrile

  • Toluene

  • Aqueous sodium bromide solution

  • Sodium bisulfite solution

Procedure:

  • A mixture of 4-chloro-3-nitrobenzotrifluoride (1 equivalent), cuprous bromide (1 equivalent), and lithium bromide (2 equivalents) in benzonitrile (4 equivalents) is heated at 180°C for 5 hours.

  • The cooled mixture is extracted with toluene.

  • The organic extract is washed with an aqueous solution of sodium bromide and then with sodium bisulfite solution.

  • The solvent is evaporated under reduced pressure to give the title product.

Mandatory Visualization

experimental_workflow start Start: 4-Bromobenzotrifluoride reaction Nitration Reaction (0-5 °C) start->reaction reagents Nitrating Mixture (HNO3/H2SO4) reagents->reaction quench Quenching on Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Washing with Water and Bicarbonate filtration->wash extraction Solvent Extraction wash->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude Product drying->crude_product purification Recrystallization (Ethanol) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions (e.g., Dinitration) low_yield->cause2 cause3 Loss During Work-up or Purification low_yield->cause3 solution1 Increase Reaction Time or Temperature (cautiously) cause1->solution1 solution2 Optimize Temperature Control (lower temperature) cause2->solution2 solution3 Refine Purification Technique (e.g., solvent choice) cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

side reactions and byproducts in 4-Bromo-3-nitrobenzotrifluoride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges encountered in the chemistry of 4-Bromo-3-nitrobenzotrifluoride.

Section 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-bromobenzotrifluoride. This electrophilic aromatic substitution reaction, however, is often accompanied by the formation of isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the nitration of 4-bromobenzotrifluoride?

A1: The primary side products are positional isomers of the desired this compound. Due to the directing effects of the bromo and trifluoromethyl groups, nitration can also occur at other positions on the aromatic ring, leading to the formation of 2-nitro and other isomers. Dinitration products can also form under harsh reaction conditions.[1][2][3]

Q2: My nitration reaction is producing a low yield of the desired 3-nitro isomer. What are the likely causes and how can I improve it?

A2: Low yields of the 3-nitro isomer can be attributed to several factors:

  • Reaction Temperature: Higher temperatures can favor the formation of unwanted isomers and dinitrated byproducts.[3] Maintaining a low temperature, typically between -20°C and 10°C, is crucial.[2][3]

  • Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. An improper ratio can lead to incomplete nitration or the formation of undesired byproducts.

  • Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long reaction times can increase the formation of byproducts.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify the desired product and the byproducts?

A3: The different isomers will have slightly different polarities, allowing for separation and identification by chromatographic techniques like Thin Layer Chromatography (TLC) and column chromatography. The identity of the spots can be confirmed by spectroscopic methods such as NMR and GC-MS analysis of the isolated fractions.

Troubleshooting Guide: Synthesis of this compound
Issue Potential Cause Troubleshooting Steps
Low conversion of starting material Insufficient nitrating agent; Reaction temperature too low; Short reaction time.Increase the equivalents of nitric acid; Gradually increase the reaction temperature, monitoring for byproduct formation; Extend the reaction time and monitor by TLC.
Formation of multiple nitro isomers Reaction temperature is too high; Incorrect ratio of nitric acid to sulfuric acid.Maintain a reaction temperature between -20°C and 10°C.[2][3] Optimize the ratio of the acid mixture.
Presence of dinitrated byproducts Reaction temperature is too high; Excess of nitrating agent.Strictly control the reaction temperature; Use a stoichiometric amount of nitric acid.
Difficult purification Isomers have very similar polarities.Utilize high-performance column chromatography with a carefully selected eluent system; Consider recrystallization from a suitable solvent system.
Experimental Protocol: Nitration of 4-Bromobenzotrifluoride

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzotrifluoride

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid while stirring.

  • Maintain the temperature below 10°C and slowly add 4-bromobenzotrifluoride dropwise to the acid mixture.

  • After the addition is complete, continue stirring at 0-10°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. The electron-withdrawing nitro and trifluoromethyl groups activate the ring towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic aromatic substitution with an amine, but the reaction is sluggish. What can I do to increase the reaction rate?

A1: The rate of SNAr reactions can be influenced by several factors:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation but not the nucleophile, increasing its reactivity.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.

  • Base: The presence of a non-nucleophilic base can deprotonate the amine nucleophile, increasing its nucleophilicity.

Q2: Are there any common side reactions to be aware of during SNAr with this compound?

A2: Potential side reactions include:

  • Reaction at other positions: While less likely due to the activating groups, reaction at other positions on the ring can occur under forcing conditions.

  • Dehalogenation: In some cases, reductive dehalogenation of the starting material can occur, leading to the formation of 3-nitrobenzotrifluoride. This is more common with certain nucleophiles and reaction conditions.

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Issue Potential Cause Troubleshooting Steps
Low or no conversion Nucleophile is not strong enough; Reaction temperature is too low; Inappropriate solvent.Use a stronger base to deprotonate the nucleophile; Increase the reaction temperature; Switch to a polar aprotic solvent like DMF or DMSO.
Formation of dehalogenated byproduct Reductive side reaction.Ensure the reaction is carried out under an inert atmosphere; Purify the nucleophile and solvent to remove any reducing impurities.
Multiple products observed Reaction with solvent or impurities; Side reactions of the nucleophile or product.Use high-purity, anhydrous solvents; Protect sensitive functional groups on the nucleophile if necessary.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in DMF, add the amine nucleophile and potassium carbonate.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing the nitro group in this compound?

A1: Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) and chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media, or sodium borohydride in the presence of a catalyst).[4]

Q2: I am observing a significant amount of a debrominated byproduct after the reduction. How can I prevent this?

A2: Reductive dehalogenation is a known side reaction during the reduction of halogenated nitroaromatics.[4] To minimize this:

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation. Screening different catalysts (e.g., different palladium catalysts or using a different metal) can help.

  • Reaction Conditions: Modifying the reaction temperature, pressure (for hydrogenation), and solvent can influence the selectivity.

  • Additives: In some cases, adding a reaction modifier can suppress dehalogenation.

Troubleshooting Guide: Reduction of the Nitro Group
Issue Potential Cause Troubleshooting Steps
Incomplete reduction Inactive catalyst; Insufficient reducing agent; Short reaction time.Use fresh catalyst; Increase the amount of reducing agent; Extend the reaction time and monitor by TLC.
Formation of debrominated byproduct Reductive dehalogenation.[4]Screen different catalysts; Optimize reaction conditions (temperature, pressure); Consider using a chemical reducing agent instead of catalytic hydrogenation.
Formation of other byproducts (e.g., azo, azoxy) Incomplete reduction or side reactions of intermediates.Ensure complete reduction by monitoring the reaction closely; Optimize reaction conditions to favor the formation of the amine.
Experimental Protocol: Catalytic Hydrogenation

This protocol is a general guideline and requires appropriate safety precautions for handling hydrogen gas.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol or methanol.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Section 4: Suzuki Coupling Reactions

The bromine atom of this compound can participate in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not proceeding. What are the common reasons for failure?

A1: Suzuki coupling reactions can be sensitive to a number of factors:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Electron-deficient aryl bromides like this compound may require specific catalyst systems.

  • Base: The base plays a critical role in the catalytic cycle. The choice and amount of base can significantly impact the reaction outcome.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent and water, is necessary.

  • Oxygen: The palladium(0) catalyst is sensitive to oxygen, and reactions must be performed under an inert atmosphere.

Q2: I am observing a significant amount of a debrominated starting material in my reaction mixture. What is causing this and how can I minimize it?

A2: This is likely due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be caused by the presence of palladium-hydride species. To minimize this:

  • Ligand Choice: Using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.

  • Base: The choice of base can influence the formation of palladium-hydride species.

  • Reaction Time: Shorter reaction times can reduce the extent of this side reaction.

Troubleshooting Guide: Suzuki Coupling Reactions
Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalyst; Inappropriate ligand or base; Presence of oxygen.Use a fresh, active palladium catalyst; Screen different phosphine ligands and bases; Ensure the reaction is set up and run under a strict inert atmosphere.
Formation of debrominated byproduct Hydrodehalogenation side reaction.Use bulky, electron-rich ligands; Optimize the choice of base; Minimize reaction time.
Homocoupling of the boronic acid Side reaction of the boronic acid.Use a stoichiometric amount of the boronic acid; Optimize the reaction conditions to favor the cross-coupling pathway.
Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 5: Visualization of Experimental Workflows

Diagrams of Key Processes

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-Bromobenzotrifluoride nitration Nitration (HNO3, H2SO4) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

SNAr_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Start: This compound + Nucleophile reaction Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Substituted Product purification->product

Caption: General workflow for SNAr reactions of this compound.

Reduction_Workflow cluster_reduction Reduction of Nitro Group start Start: This compound reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction filtration Catalyst Filtration reduction->filtration concentration Solvent Removal filtration->concentration product Product: 4-Bromo-3-aminobenzotrifluoride concentration->product

Caption: Workflow for the reduction of the nitro group.

Suzuki_Workflow cluster_suzuki Suzuki Coupling Reaction start Start: This compound + Boronic Acid reaction Pd-catalyzed Coupling (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for Suzuki coupling reactions.

Troubleshooting_Logic cluster_troubleshooting General Troubleshooting Logic start Problem Encountered (e.g., Low Yield) cause Identify Potential Causes start->cause solution Implement Solutions cause->solution evaluate Evaluate Outcome solution->evaluate success Problem Solved evaluate->success Yes reassess Re-assess Causes evaluate->reassess No reassess->cause

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Purification of 4-Bromo-3-nitrobenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 4-Bromo-3-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: The nature of impurities largely depends on the specific reaction. However, some common impurities include:

  • Unreacted Starting Material: Residual this compound.

  • Regioisomers: In reactions like electrophilic aromatic substitution, the formation of other isomers is a possibility.[1]

  • Byproducts from Side Reactions: For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), homocoupling products of the coupling partner are frequently observed.[1]

  • Dehalogenated Byproducts: Loss of the bromine atom can lead to the formation of 3-nitrobenzotrifluoride.[1]

  • Residual Catalysts: Traces of palladium or copper catalysts from cross-coupling reactions may remain in the product.[2]

Q2: Which chromatographic techniques are most effective for purifying polar fluorinated compounds derived from this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is a powerful technique for purifying polar fluorinated compounds.[3] For flash chromatography, silica gel is a common stationary phase, but for highly polar compounds that may interact irreversibly with silica, alternatives like alumina or Florisil can be considered.[4] Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can also be effective.[4]

Q3: How can I effectively remove residual palladium catalyst from my reaction product?

A3: Several methods can be employed to remove residual palladium:

  • Adsorbents: Treatment with activated carbon or specialized silica-based metal scavengers can effectively remove palladium residues.[1]

  • Chelating Agents: Using chelating agents like EDTA can form a complex with palladium, which can then be removed through extraction or filtration.[1]

  • Filtration: Passing the product solution through a pad of Celite® can help in removing finely dispersed palladium particles.

Q4: My fluorinated compound shows poor peak shape (tailing) in HPLC. What could be the cause and how can I fix it?

A4: Peak tailing for polar fluorinated compounds in HPLC is often due to:

  • Secondary Interactions: Strong interactions between your compound and residual silanols on the silica-based stationary phase.[3][4]

    • Solution: Use a highly end-capped column or a column with a different stationary phase, such as a fluorinated phase.[3][4]

  • Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of your analyte.[3][4]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[3][4] For basic compounds, a lower pH often improves peak shape.[4]

  • Column Overload: Injecting too much sample onto the column.[3][4]

    • Solution: Reduce the sample concentration or injection volume.[3][4]

Troubleshooting Guides

Purification by Flash Column Chromatography

Flash column chromatography is a primary method for the initial purification of reaction products.

Problem Potential Cause Recommended Solution(s)
Poor separation of product from impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to co-elution.[5]Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. A system that provides good separation of spots on TLC (e.g., Rf values of ~0.2-0.3 for the desired product) is a good starting point.[5][6] For aromatic compounds, consider using toluene as a component in the mobile phase, as it can offer different selectivity due to π-π interactions.[2]
Column Overloading: Applying too much crude product reduces separation efficiency.[5]Reduce the sample load: A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.[5]
Improperly Packed Column: Channeling in the silica gel bed leads to a non-uniform flow of the mobile phase.[5]Repack the column: Ensure the silica gel is packed uniformly as a slurry and that the column is vertical. Adding a layer of sand on top of the silica can prevent disturbance of the stationary phase.[5]
Product is unstable or streaks on silica gel Acidic Nature of Silica: Phenolic or highly basic compounds can interact strongly with the acidic surface of silica gel, leading to decomposition or streaking.[2]Use a deactivated stationary phase: Consider using neutral or basic alumina. Alternatively, you can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).
Low or no recovery of the compound Irreversible Adsorption: The highly polar compound may be sticking irreversibly to the stationary phase.[4]Switch to a different stationary phase: Consider using alumina, Florisil, or a reversed-phase silica gel.[4]
Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound.[4]Increase the polarity of the mobile phase: If using a gradient elution, ensure the final polarity is high enough to elute all compounds from the column.
Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline products.

Problem Potential Cause Recommended Solution(s)
Product does not crystallize Supersaturated Solution: The solution is supersaturated, but nucleation has not occurred.[7]Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface, or add a seed crystal of the pure product.[7] Further cooling in an ice bath may also be necessary.[7]
Too much solvent was used. [7]Reduce the solvent volume: Carefully evaporate some of the solvent and allow the solution to cool again.[7]
Product "oils out" instead of crystallizing Melting point of the compound is lower than the boiling point of the solvent. [7]Use a lower-boiling point solvent or a mixed solvent system.
Solution cooled too rapidly. [7]Allow the solution to cool slowly to room temperature before placing it in an ice bath. [7]
High concentration of impurities. [7]First, purify the crude product by another method, such as flash chromatography, to remove the majority of impurities. [7]
Low yield of crystals Too much solvent was used. [7]Concentrate the mother liquor and cool to obtain a second crop of crystals. [7]
Premature crystallization during hot filtration. [7]Use a pre-heated funnel and receiving flask for the hot filtration step. [7]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude reaction mixture in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6] The ideal solvent system will show good separation between the desired product and impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[6] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette the solution onto the top of the silica bed.[6]

    • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4][6] Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the mobile phase to the column and begin collecting fractions.[6] If using a gradient, gradually increase the proportion of the more polar solvent.[6]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6]

General Protocol for Recrystallization (Single Solvent)
  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[7] Heat the mixture to the solvent's boiling point while stirring or swirling, adding small portions of hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[7] Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[3]

Visualizations

Purification_Workflow crude Crude Reaction Product tlc TLC Analysis crude->tlc chromatography Flash Column Chromatography tlc->chromatography Select Solvent System fractions Collect & Analyze Fractions chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions Purity Check (TLC) evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization evaporation->recrystallization For High Purity final_product Pure Product evaporation->final_product If Sufficiently Pure crystals Collect Pure Crystals recrystallization->crystals crystals->final_product

Caption: A typical workflow for the purification of organic compounds.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography? cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloading? start->cause2 cause3 Improperly Packed Column? start->cause3 solution1 Optimize Eluent Polarity via TLC cause1->solution1 Yes solution2 Reduce Sample Load cause2->solution2 Yes solution3 Repack Column cause3->solution3 Yes

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

overcoming solubility issues of 4-Bromo-3-nitrobenzotrifluoride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 4-Bromo-3-nitrobenzotrifluoride in organic solvents. As specific quantitative solubility data for this compound is not widely available in published literature, this guide offers detailed protocols to determine solubility experimentally and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: Is quantitative solubility data for this compound in common organic solvents available?

A1: Extensive searches of scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound in a range of common organic solvents. While it is generally described as soluble in such solvents, the exact limits of solubility (e.g., in mg/mL or mol/L) have not been publicly documented. Therefore, experimental determination is recommended for specific applications.

Q2: What factors influence the solubility of this compound?

A2: The solubility of this compound is governed by the principle of "like dissolves like". Its polarity, arising from the nitro and trifluoromethyl groups, as well as the bromine atom, dictates its interaction with different solvents. Temperature is another critical factor; for most organic compounds, solubility increases with temperature.

Q3: How can I quickly estimate the solubility of this compound in a new solvent?

A3: A simple qualitative test can provide a quick estimate. Add a small, known amount of this compound (e.g., 10 mg) to a vial containing a small volume (e.g., 0.5 mL) of the solvent. Observe if it dissolves completely at room temperature with gentle agitation. If it does, you can incrementally add more solute to gauge the approximate saturation point.

Q4: Are there any safety precautions I should take when handling this compound and organic solvents?

A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and the specific solvents you are using for detailed handling and safety information.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solutions
Incomplete dissolution of this compound at the desired concentration. The concentration exceeds the solubility limit of the compound in the chosen solvent at the current temperature.- Increase the volume of the solvent.- Gently warm the mixture while stirring. Be cautious and ensure the temperature is well below the solvent's boiling point.- Consider using a co-solvent system.
The compound precipitates out of solution when the temperature is lowered. The solubility of the compound is highly dependent on temperature, and the solution was likely saturated or supersaturated at a higher temperature.- Maintain the reaction or process at a temperature where the compound remains dissolved.- If the process requires a lower temperature, a different solvent or a co-solvent system with better solubilizing power at that temperature should be explored.
Two liquid phases are observed, indicating immiscibility. The polarity of this compound and the solvent are significantly different.- Select a solvent with a polarity more similar to the solute.- Employ a co-solvent that is miscible with both the primary solvent and the solute to create a single-phase system.
A slow or incomplete reaction despite the compound appearing to be in solution. The concentration of the dissolved this compound may be at the lower limit of its solubility, leading to a low effective concentration for the reaction.- Increase the solvent volume to ensure complete dissolution well below the saturation point.- Use a solubilizing agent or a co-solvent to increase the concentration of the dissolved reactant.

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a standard laboratory method for determining the solubility of a liquid compound like this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for at least 2 hours to let the undissolved material settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved micro-droplets.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizing Workflows

experimental_workflow Experimental Workflow for Solubility Determination prep 1. Prepare Saturated Solution (Excess Solute in Solvent) equilibrate 2. Equilibrate (24-48h at constant T) prep->equilibrate sample 3. Sample Supernatant equilibrate->sample filter 4. Filter Sample (0.45 µm syringe filter) sample->filter dilute 5. Dilute Sample filter->dilute analyze 6. Analyze by HPLC/GC dilute->analyze calculate 7. Calculate Solubility analyze->calculate troubleshooting_workflow Troubleshooting Solubility Issues start Solubility Issue Identified check_temp Is Temperature a Factor? start->check_temp check_solvent Is Solvent Choice Optimal? check_temp->check_solvent No warm Gently Warm Solution check_temp->warm Yes change_solvent Select a More Suitable Solvent check_solvent->change_solvent No use_cosolvent Use a Co-solvent System check_solvent->use_cosolvent Partially increase_volume Increase Solvent Volume check_solvent->increase_volume Yes, but limited end Issue Resolved warm->end change_solvent->end use_cosolvent->end increase_volume->end

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-bromo-3-nitrobenzotrifluoride. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring. These groups significantly influence the substrate's reactivity in several ways:

  • Electronic Effects: The electron-deficient nature of the aryl bromide can facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[1] However, it can also make the resulting organopalladium intermediate more susceptible to side reactions.

  • Catalyst Inhibition: The nitro group, in particular, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

  • Side Reactions: The presence of the nitro group can lead to undesired side reactions, such as denitrative coupling, where the nitro group is replaced instead of the bromine atom.

Q2: What are the initial catalyst loading recommendations for different cross-coupling reactions with this substrate?

A2: As a starting point, catalyst loading is typically in the range of 1-5 mol% for palladium-catalyzed cross-coupling reactions. However, due to the challenging nature of this compound, a slightly higher initial loading might be necessary. For specific reaction types, consider the following:

  • Suzuki-Miyaura Coupling: Start with 2-3 mol% of a palladium precatalyst.

  • Heck Coupling: A catalyst loading of 1-2 mol% is a reasonable starting point.

  • Buchwald-Hartwig Amination: Initial screening can be performed with 1-2 mol% of the palladium precatalyst.[3]

  • Sonogashira Coupling: For substrates with electron-withdrawing groups, a slightly higher catalyst loading of up to 5 mol% might be required for good conversion.

It is crucial to note that the optimal catalyst loading is highly dependent on the specific reaction conditions, including the coupling partner, ligand, base, solvent, and temperature.

Q3: How do I know if my catalyst is being deactivated?

A3: Catalyst deactivation is a common issue, especially with substrates containing functional groups like nitroarenes.[2] Signs of catalyst deactivation include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of Palladium Black: A black precipitate indicates the aggregation of the palladium catalyst into an inactive form.

  • Inconsistent Results: Difficulty in reproducing reaction outcomes under identical conditions can be a sign of catalyst instability.

To mitigate catalyst deactivation, ensure rigorous exclusion of air and moisture from the reaction, use high-purity reagents and solvents, and consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands.[3]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Possible Causes & Solutions

Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst and ligand. - Ensure proper storage of the catalyst under an inert atmosphere. - For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider adding a reducing agent or using a pre-activated Pd(0) source.
Sub-optimal Catalyst Loading - Systematically screen catalyst loading from 1 mol% to 5 mol%. For challenging couplings, higher loadings may be necessary. - Be aware that excessively high catalyst loading can sometimes lead to increased side products.
Poor Ligand Choice - For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often effective.[3] - Screen a variety of ligands to find the optimal one for your specific transformation.
Inappropriate Base or Solvent - The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. - Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF.
Low Reaction Temperature - The oxidative addition step can be slow for some substrates. Gradually increase the reaction temperature in increments of 10-20°C. - Be cautious of excessively high temperatures, which can lead to catalyst decomposition and side reactions.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

Cause Troubleshooting Steps
Homocoupling of the Coupling Partner - This is common in Suzuki reactions. Ensure rigorous degassing of the reaction mixture to remove oxygen. - Use a slight excess of the boronic acid (1.1-1.2 equivalents). - Lowering the reaction temperature may reduce the rate of homocoupling.
Hydrodehalogenation (Reduction of C-Br bond) - This side reaction replaces the bromine atom with hydrogen. It can be promoted by moisture or certain bases. - Ensure anhydrous conditions and screen different bases.
Denitrative Coupling - The nitro group can be displaced instead of the bromine. This is a known reactivity pattern for nitroarenes.[2] - Modifying the ligand and reaction conditions can sometimes influence the selectivity. Using milder conditions may favor C-Br activation.

Data Presentation

The following tables provide representative data on the effect of catalyst loading for cross-coupling reactions of substrates structurally similar to this compound. These should be used as a starting point for optimization.

Table 1: Representative Data for Sonogashira Coupling of a Trifluoromethyl-Substituted Aryl Bromide

EntryPd(OAc)₂ (mol%)Ligand (mol%)Temperature (°C)Conversion (%)
11.53 (XPhos)100Low
22.55 (XPhos)10098
32.55 (XPhos)5081
42.55 (XPhos)2532

Data adapted from a study on a structurally similar trifluoromethyl-substituted pyrazole bromide and should be considered as a guideline.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline

Pd Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
1-21.2-2.4 (e.g., XPhos)1.2-1.5 (e.g., NaOtBu)Toluene80-110

These are general starting conditions for a closely related substrate and may require optimization.[3]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand if required. Then, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Extract monitoring->quench Reaction Complete dry Dry & Concentrate quench->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

troubleshooting_logic start Low or No Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst System (Screen Ligands, Precatalysts) check_catalyst->optimize_catalyst optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions purify_reagents Purify or Replace Reagents check_reagents->purify_reagents analyze_sides Analyze for Side Products address_sides Modify Conditions to Minimize Side Reactions analyze_sides->address_sides optimize_catalyst->analyze_sides optimize_conditions->analyze_sides purify_reagents->analyze_sides success Improved Yield address_sides->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: 4-Bromo-3-nitrobenzotrifluoride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzotrifluoride in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound in palladium-catalyzed cross-coupling reactions?

A1: this compound is an activated aryl bromide. The presence of two electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences its reactivity. The primary reactive site for cross-coupling reactions is the carbon-bromine bond. These electron-withdrawing groups can make the oxidative addition step in the catalytic cycle more favorable. However, they also present potential challenges, such as the possibility of nucleophilic aromatic substitution or reduction of the nitro group under certain reaction conditions.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often beneficial.

  • Base Incompatibility: The base used can impact the stability of the substrate and the boronic acid/ester. Strong bases may lead to decomposition or side reactions.

  • Protodeboronation: The boronic acid coupling partner can degrade during the reaction, a common issue in Suzuki couplings.

  • Poor Solubility: Ensure that all reactants are adequately soluble in the chosen solvent system at the reaction temperature.

Q3: I am observing the formation of side products in my Buchwald-Hartwig amination. What are they likely to be?

A3: Common side products in Buchwald-Hartwig aminations with this compound may include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, resulting in 3-nitrobenzotrifluoride.

  • Homocoupling: Dimerization of the amine or the aryl halide.

  • Reduction of the Nitro Group: Depending on the reaction conditions (e.g., presence of a reducing agent or certain catalysts/ligands at high temperatures), the nitro group can be reduced to an amino group.

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can lead to incomplete conversion and the presence of starting materials.

Q4: Are there any known stability issues with the trifluoromethyl group under typical cross-coupling conditions?

A4: The trifluoromethyl group is generally very stable under the conditions used for most palladium-catalyzed cross-coupling reactions. It is not typically susceptible to cleavage or transformation in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.

Q5: What are the recommended purification methods for products derived from this compound?

A5: The purification of reaction products will depend on the specific properties of the synthesized molecule. However, some general guidance can be provided:

  • Flash Column Chromatography: This is the most common method for purifying products from these types of reactions. Given the presence of the nitro and trifluoromethyl groups, the products are often suitable for normal-phase silica gel chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially on a larger scale.

  • Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no product formation.

dot

Technical Support Center: Scale-Up of Reactions with 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 4-bromo-3-nitrobenzotrifluoride.

Compound Properties and Safety

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily defined by the bromine atom, which is susceptible to cross-coupling reactions and nucleophilic substitution, and the nitro group, which can be reduced to an amine.[2] The trifluoromethyl group significantly influences the electronic properties of the aromatic ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 349-03-1[2][3]
Molecular Formula C₇H₃BrF₃NO₂[2][3]
Molecular Weight 270.01 g/mol [2][3]
Appearance Clear yellow liquid[2]
Boiling Point ~90 °C @ 3 mmHg[2]
Density ~1.763 g/mL at 25 °C[2][4]
Refractive Index ~1.511[2][4]
Flash Point >230 °F (>110 °C)[2]

General Scale-Up Troubleshooting

Scaling reactions from the laboratory bench to pilot or manufacturing scale introduces challenges that are often physical rather than purely chemical in nature.[5]

general_workflow cluster_prep Preparation Phase cluster_scaleup Scale-Up Phase cluster_post Post-Reaction Phase A Lab Scale Optimization (grams) B Hazard Assessment (Exotherm, Stability) A->B Safety First C Define Critical Process Parameters B->C D Select Appropriate Reactor & Equipment C->D Engineering Design E Controlled Reagent Addition D->E F Monitor & Control Temperature E->F G Ensure Adequate Mixing F->G H Scale-Appropriate Work-up & Quenching G->H Reaction Complete I Product Isolation (Crystallization/Distillation) H->I J Purity Analysis & Documentation I->J suzuki_troubleshooting cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Formation start Low Yield in Suzuki Scale-Up q1 Is Starting Material Consumed? start->q1 a1 Check Pd Source & Ligand (Air/Moisture Sensitive?) q1->a1 No b1 Verify Base Quality & Solubility q1->b1 Yes, but low product formation c1 Homocoupling of Boronic Acid Observed? q1->c1 Yes, with significant byproducts a2 Increase Catalyst Loading (e.g., 1.5-3 mol%) a1->a2 a3 Degas Solvents Rigorously (Prevent O2 Poisoning) a2->a3 b2 Increase Temperature (Check Stability First) b1->b2 b3 Ensure Anhydrous Conditions b2->b3 c2 Use a Weaker Base or Different Solvent System c1->c2

References

managing exothermic reactions during the synthesis of 4-Bromo-3-nitrobenzotrifluoride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-3-nitrobenzotrifluoride and its derivatives. The information addresses common challenges, particularly the management of exothermic reactions.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Runaway Exothermic Reaction - Rapid addition of nitrating or brominating agents.[1][2] - Inadequate cooling or failure of the cooling system.[1][3] - High concentration of reactants.- Add nitrating or brominating agents dropwise or in portions over an extended period.[2][4] - Use an ice bath or a cryostat to maintain the recommended reaction temperature.[2][4] - Ensure the cooling system is functioning correctly before starting the reaction.[1] - Dilute the reaction mixture with an appropriate inert solvent.[1]
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature.[1] - Formation of side products due to incorrect reagent stoichiometry or reaction conditions.- Monitor the reaction progress using techniques like TLC or GC. - Strictly control the reaction temperature within the optimal range (e.g., around 35°C for bromination).[1] - Carefully control the stoichiometry of the reactants. - Consider alternative brominating agents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) for better selectivity.[1]
Formation of Impurities - Over-nitration or multiple bromination products.[2] - Presence of residual starting materials.- Control the reaction time and temperature to minimize side reactions. - Use a purification method such as fractional distillation or crystallization to isolate the desired product.[1]
Difficulty in Product Isolation - Emulsion formation during aqueous workup. - Product volatility.- Add a saturated brine solution to break up emulsions. - For volatile products, use reduced pressure distillation for purification and handle with care to minimize loss.[1][4]

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when synthesizing this compound?

The synthesis involves several hazards:

  • Exothermic Reactions: Both nitration and bromination of aromatic compounds are highly exothermic and can lead to thermal runaway if not properly controlled.[1][3][5]

  • Corrosive and Toxic Reagents: Strong acids like concentrated sulfuric acid and nitric acid are used, which are highly corrosive.[5] Brominating agents can also be toxic and harmful.

  • Hazardous Product: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[6]

2. How can I effectively control the temperature during the exothermic nitration step?

Effective temperature control is critical. Key strategies include:

  • Slow Reagent Addition: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the reaction vessel containing the substrate.[2][7]

  • Efficient Cooling: Use an ice-water bath or a more sophisticated cooling system to dissipate the heat generated during the reaction.[2]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature changes.

3. What is a suitable brominating agent for the synthesis of 3-Bromo-5-nitrobenzotrifluoride?

A common and effective method uses 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent, catalyzed by a strong acid like concentrated sulfuric acid.[1] This reagent is often preferred for its selectivity and manageable reactivity.

4. What are the recommended reaction conditions for the bromination of 3-nitrobenzotrifluoride?

A typical laboratory-scale synthesis involves:

  • Reactants: 3-nitrobenzotrifluoride as the substrate, DBDMH as the brominating agent, and concentrated sulfuric acid as a catalyst.[1][4]

  • Solvent: An inert solvent such as dichloromethane is commonly used.[1][4]

  • Temperature: Careful temperature control around 35°C is crucial for achieving high yields and purity.[1][4]

5. How does the scale of the synthesis affect the management of the exothermic reaction?

Scaling up the synthesis from a laboratory scale (grams) to an industrial scale (kilograms or tons) presents significant challenges in heat management.[1] What is manageable in a small flask requires sophisticated reactor designs with efficient cooling systems at a larger scale to maintain precise temperature control and prevent thermal runaway.[1][3] Continuous flow chemistry is an emerging approach that can improve scalability and safety by offering better control over reaction parameters.[1]

Experimental Protocols

Synthesis of 3-Bromo-5-nitrobenzotrifluoride

This protocol is adapted from established laboratory procedures for the bromination of 3-nitrobenzotrifluoride.[1][4]

Materials:

  • 3-Nitrobenzotrifluoride

  • 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • 2 M aqueous sodium hydroxide solution

  • Hexane

  • 5% aqueous sodium bisulfite solution

  • 8% aqueous sodium bicarbonate solution

  • 10% aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 3-nitrobenzotrifluoride in dichloromethane in a reaction flask equipped with a magnetic stirrer and a thermometer.

  • Slowly add concentrated sulfuric acid to the solution over a period of 10 minutes while stirring.

  • Heat the two-phase mixture to 35°C with vigorous stirring.

  • Add DBDMH in several equal portions over a period of 5 hours, maintaining the temperature at 35°C.

  • Continue to stir the mixture at 35°C for approximately 19 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture dropwise to a stirred 2 M aqueous sodium hydroxide solution cooled in an ice-water bath, ensuring the temperature does not exceed 35°C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite solution, 8% aqueous sodium bicarbonate solution, and 10% aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting liquid by distillation under reduced pressure to obtain 3-Bromo-5-nitrobenzotrifluoride.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_safety Safety Measures prep_reagents Prepare Reactants and Solvents setup_apparatus Set up Reaction Apparatus with Cooling System prep_reagents->setup_apparatus check_cooling Verify Cooling System Functionality setup_apparatus->check_cooling add_substrate Add Substrate and Solvent to Flask check_cooling->add_substrate cool_mixture Cool Reaction Mixture add_substrate->cool_mixture slow_addition Slowly Add Exothermic Reagent cool_mixture->slow_addition monitor_temp Continuously Monitor Temperature slow_addition->monitor_temp monitor_temp->slow_addition Maintain Temperature quench_reaction Quench Reaction monitor_temp->quench_reaction Reaction Complete extraction Perform Aqueous Extraction quench_reaction->extraction purification Purify Product (e.g., Distillation) extraction->purification ppe Wear Appropriate PPE ppe->prep_reagents fume_hood Work in a Fume Hood fume_hood->prep_reagents emergency_plan Have an Emergency Quenching Plan emergency_plan->slow_addition

Caption: A workflow diagram illustrating the key steps and safety precautions for managing exothermic reactions during synthesis.

Troubleshooting_Logic_Tree Troubleshooting Logic for Exothermic Synthesis cluster_runaway Runaway Reaction cluster_low_yield Low Yield cluster_impurities Impurities Present issue Identify Issue cause_runaway Possible Causes: - Fast Reagent Addition - Cooling Failure - High Concentration issue->cause_runaway Runaway Reaction cause_low_yield Possible Causes: - Incomplete Reaction - Incorrect Temperature - Side Products issue->cause_low_yield Low Yield cause_impurities Possible Causes: - Over-reaction - Unreacted Starting Material issue->cause_impurities Impurities Present solution_runaway Solutions: - Stop Reagent Addition - Enhance Cooling - Dilute Mixture cause_runaway->solution_runaway solution_low_yield Solutions: - Monitor Reaction Progress - Optimize Temperature - Adjust Stoichiometry cause_low_yield->solution_low_yield solution_impurities Solutions: - Control Reaction Time - Purify Product (Distillation/Crystallization) cause_impurities->solution_impurities

Caption: A troubleshooting logic tree for common issues encountered during the exothermic synthesis of this compound derivatives.

References

Technical Support Center: Storage and Stability of 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the decomposition of 4-Bromo-3-nitrobenzotrifluoride during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light, heat, and moisture, as these factors can accelerate decomposition.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as darkening, can be an indicator of decomposition. This is often due to exposure to light (photodegradation) or elevated temperatures. It is recommended to re-analyze the purity of the sample before use.

Q3: What are the potential decomposition products of this compound?

A3: While specific decomposition pathways are complex, halogenated nitroaromatic compounds can degrade through several mechanisms. Potential decomposition products may arise from the cleavage of the carbon-nitro (C-NO2) bond or the carbon-bromine (C-Br) bond, especially under photolytic conditions.[1] Under thermal stress or in the presence of strong bases, other reactions can occur, potentially leading to the formation of various substituted phenols or other aromatic derivatives. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), fluorides, and other hazardous compounds.[2]

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storage in a standard laboratory refrigerator (typically 2-8 °C) is a suitable practice, as it helps to mitigate thermal degradation. Ensure the container is well-sealed to prevent moisture condensation.

Q5: Are there any materials or chemicals that are incompatible with this compound during storage?

A5: Yes, it is important to avoid storing this compound with strong oxidizing agents and strong bases. Aromatic nitro compounds can react vigorously with reducing agents and may be unstable in the presence of bases, which can lead to decomposition.[2]

Troubleshooting Guide: Decomposition Issues

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.

Troubleshooting Decomposition of this compound start Decomposition Suspected (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_handling Review Handling Procedures: - Exposure to incompatible materials? (e.g., strong bases, oxidizing agents) check_storage->check_handling No correct_storage Implement Correct Storage: - Cool, dry, dark place - Tightly sealed container improper_storage->correct_storage re_evaluate Re-evaluate Compound Purity (See Experimental Protocols) correct_storage->re_evaluate use_or_discard Decision Point: - Use if purity is acceptable - Discard if purity is compromised re_evaluate->use_or_discard check_handling->re_evaluate No incompatible_handling Incompatible Handling Identified check_handling->incompatible_handling Yes correct_handling Implement Correct Handling Procedures incompatible_handling->correct_handling correct_handling->re_evaluate

Caption: Troubleshooting workflow for suspected decomposition.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides a general overview of expected stability under various conditions based on data from related halogenated nitroaromatic compounds. Forced degradation studies are typically designed to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

Stress ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Thermal 60°C7 daysModerateIsomers, products of nitro group rearrangement
Acidic Hydrolysis 60°C24 hoursLow to ModeratePhenolic compounds (hydrolysis of nitro group)
(0.1 M HCl)
Alkaline Hydrolysis Room Temp4 hoursHighPhenolic compounds, salts
(0.1 M NaOH)
Oxidative Room Temp24 hoursLowOxidized aromatic species
(3% H₂O₂)
Photolytic 25°C48 hoursModerate to HighDe-brominated and/or de-nitrated products
(UV light)

Experimental Protocols

To assess the purity and degradation of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol: Purity Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and to separate it from potential degradation products.

HPLC Method Workflow sample_prep Sample Preparation: - Dissolve sample in mobile phase - Filter through 0.45 µm filter hplc_analysis HPLC Analysis: - Inject sample onto C18 column - Run gradient elution sample_prep->hplc_analysis detection Detection: - UV detector at appropriate wavelength (e.g., 254 nm) hplc_analysis->detection data_analysis Data Analysis: - Integrate peak areas - Calculate purity based on relative peak area detection->data_analysis

References

Technical Support Center: 4-Bromo-3-nitrobenzotrifluoride Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of reactions involving 4-bromo-3-nitrobenzotrifluoride.

Section 1: Suzuki-Miyaura Coupling Reactions

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of its carbon-bromine bond.[1] Proper workup is critical for isolating the desired biaryl product from catalysts, unreacted starting materials, and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my Suzuki-Miyaura reaction is complete? A1: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the first step is to cool the reaction mixture to room temperature.[2] This is a crucial safety measure before quenching the reaction and exposing it to air or aqueous solutions.

Q2: How do I remove the palladium catalyst and boron-containing byproducts? A2: Palladium catalysts can often be removed by filtering the reaction mixture through a pad of Celite.[3] Boronic acid residues and their byproducts can sometimes be removed by concentrating the reaction mixture from methanol repeatedly, which forms the volatile trimethyl borate.[4] Another effective method for removing tin byproducts (from Stille couplings, but the principle is similar for some boron species) is to wash the organic phase with an aqueous solution of 1M KF, which can precipitate the byproducts as fluorides.[4]

Q3: My Suzuki coupling failed or resulted in a low yield. What are the common causes related to the workup? A3: While many issues stem from the reaction conditions themselves (catalyst activity, inert atmosphere, base choice), workup problems can contribute to low isolated yields.[2][5] Premature workup can leave unreacted starting materials. Conversely, prolonged reaction times can lead to byproduct formation. Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction that lowers yield and is influenced by the choice of base and the presence of water.[6]

Q4: What is the purpose of each washing step in a typical aqueous workup? A4: A standard aqueous workup involves several washes:

  • Water Wash: Removes the bulk of water-soluble inorganic salts (like the base) and polar solvents (e.g., DMF, if used).[7]

  • Saturated Aqueous NH₄Cl Wash: Used to quench the reaction and remove certain metal salts. For copper-catalyzed reactions, it helps remove copper salts by forming a blue complex.[4]

  • Saturated Aqueous NaHCO₃ Wash: Neutralizes any remaining acidic components in the reaction mixture.[8]

  • Brine (Saturated NaCl) Wash: Removes the majority of dissolved water from the organic layer before the final drying step, making the drying agent more effective.[7]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution
Persistent Emulsion During Extraction The reaction mixture contains polar aprotic solvents (e.g., DMF, DMSO) which are miscible with both water and common organic solvents.Dilution: Dilute the extraction solvent significantly before washing.[4] Brine: Add saturated brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. Filtration: Filter the entire mixture through a pad of Celite.[4] Patience: Allow the separatory funnel to stand for an extended period to allow for separation.[8]
Product Contaminated with Boronic Acid/Ester Incomplete removal during aqueous workup.Perform multiple washes with a basic aqueous solution (e.g., 1M NaOH) to convert the boronic acid into its more water-soluble boronate salt. Follow with standard aqueous washes. Alternatively, repeated evaporation with methanol can remove boron residues as volatile trimethyl borate.[4]
Low Isolated Yield After Column Chromatography The product is unstable on silica gel or has poor separation from byproducts.Deactivated Silica: Use silica gel that has been treated with a base (like triethylamine) to prevent decomposition of sensitive compounds.[4] Alternative Solvents: For aromatic compounds, consider using toluene as a component in the eluent, as π-π stacking interactions can improve separation.[9] Alternative Stationary Phase: If decomposition is suspected, switch to a different stationary phase, such as alumina.[9]
Homocoupling Byproduct Co-elutes with Product The polarity of the desired product and the homocoupled byproduct are very similar.Optimize Chromatography: Use a long column with a very shallow solvent gradient to maximize separation.[9] Recrystallization: If the product is a solid, recrystallization may effectively separate it from the homocoupling impurity, provided their solubilities differ sufficiently.[8][9]
Experimental Protocol: General Workup for Suzuki-Miyaura Coupling
  • Reaction Quenching: After cooling the reaction vessel to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If a polar aprotic solvent like DMF was used, add a significant amount of water and EtOAc to ensure proper phase separation.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[10] Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x)[8]

    • Brine (1x)[7]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filtration & Concentration: Filter off the drying agent.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.[2]

General Suzuki-Miyaura Workup Workflow

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Reaction Complete (TLC/LCMS) quench Cool to RT & Quench (e.g., H₂O, aq. NH₄Cl) start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Filter & Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: Standard workflow for the workup and purification of a Suzuki-Miyaura reaction.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on this compound activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[11][12] In these reactions, the bromide is displaced by a nucleophile. The workup must effectively remove unreacted nucleophiles and inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction mixture a dark color, and will this affect the workup? A1: SNAr reactions, particularly with nitroaromatic compounds, often produce highly colored intermediates (Meisenheimer complexes) and byproducts.[13] While the color itself is not usually problematic, it can sometimes make it difficult to see the phase separation during extraction.

Q2: The nucleophile I used is a strong base (e.g., alkoxide, amide). How does this impact the workup procedure? A2: If a strong base is used as the nucleophile or as an additive, the workup must include a neutralization step. A wash with a dilute acid (e.g., 1M HCl) or a saturated solution of a weak acid salt (e.g., NH₄Cl) is necessary to neutralize the excess base before proceeding with other washes.[4] Ensure your product is stable to acidic conditions before performing an acid wash.

Q3: My product is an amine or carboxylic acid. How should I modify the extraction procedure? A3: The pH of the aqueous phase must be carefully controlled.

  • For Basic Products (Amines): During the workup, avoid acidic washes that would protonate the amine, making it water-soluble. If you need to remove non-basic impurities, you can perform an acidic wash, but your product will move to the aqueous layer, from which it must be re-basified and re-extracted.[4]

  • For Acidic Products (Carboxylic Acids): To keep the product in the organic layer, avoid basic washes. Conversely, to purify it, you can intentionally wash with a base (like NaOH or NaHCO₃) to extract it into the aqueous layer, then re-acidify the aqueous layer and extract the purified product back into an organic solvent.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Recommended Solution
Product Does Not Precipitate Upon Quenching The product is an oil or is soluble in the aqueous reaction mixture.Do not rely on precipitation for isolation. Proceed directly to a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract multiple times with a suitable organic solvent like DCM or EtOAc.[8]
Incomplete Removal of a High-Boiling Polar Solvent (DMSO, NMP) These solvents have some solubility in extraction solvents and are difficult to remove under vacuum.Perform multiple, thorough washes with water and brine. For every volume of organic solvent, wash with an equal volume of water several times. This will partition the majority of the polar aprotic solvent into the aqueous phase.
Hydrolysis of Product or Starting Material The workup conditions (e.g., strong acid or base wash) are too harsh for the functional groups present.Use milder reagents for washing. For example, use saturated sodium bicarbonate instead of 1M NaOH for neutralization. If hydrolysis is suspected, analyze the crude product by LC-MS or NMR to identify the hydrolyzed species.
Formation of Insoluble Precipitate at Interface A salt or byproduct is precipitating at the interface between the organic and aqueous layers during extraction.This can obscure the interface and trap the product. Try adding more of both the organic and aqueous solvents to dissolve the precipitate. If that fails, filter the entire biphasic mixture through a pad of Celite to remove the solid before re-separating the layers.[4]
Experimental Protocol: General Workup for SNAr Reactions
  • Reaction Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice water to dilute the reagents and quench the reaction.[10]

  • Isolation/Extraction:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude solid can then be dissolved in an organic solvent for further washing or purified directly by recrystallization.[8]

    • If no solid forms: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.[8]

  • Washing: Combine the organic layers (or the redissolved crude solid) and wash sequentially with:

    • Water (1x)

    • A neutralizing wash if necessary (e.g., dilute HCl for excess amine base, or saturated NaHCO₃ for acidic byproducts).[4][8]

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography or recrystallization.

General SNAr Workup Workflow

G cluster_solid Solid Product cluster_liquid Liquid/Dissolved Product start Completed SNAr Reaction quench Quench Reaction (Pour into Ice Water) start->quench decision Does Product Precipitate? quench->decision filter Vacuum Filter Solid decision->filter Yes extract Liquid-Liquid Extraction decision->extract No wash_solid Wash with Cold H₂O filter->wash_solid concentrate Dry & Concentrate wash_solid->concentrate Dissolve in Solvent wash_organic Wash Organic Layers (Neutralize, Brine) extract->wash_organic wash_organic->concentrate purify Purify Crude Product concentrate->purify end Pure Product purify->end

Caption: Decision workflow for the initial workup of a Nucleophilic Aromatic Substitution reaction.

Section 3: Data & Purification

Quantitative Data Summary

The following table provides representative data for reactions involving benzotrifluoride derivatives to illustrate typical yields and conditions. Actual results will vary based on specific substrates, reagents, and reaction scales.

Reaction TypeSubstrateReagentsConditionsYieldPurityReference
SNAr (Cyanation) This compoundKCN, CuCN (cat.), Phase Transfer CatalystBenzonitrile, 110 °C, 6h>95%>98%[14]
Suzuki Coupling Aryl Halide, Boronic AcidPd Precatalyst, Base (e.g., K₃PO₄)Dioxane/H₂O, 80-110 °CVariableVariable[2]
Nitration p-chlorobenzotrifluorideAmmonium Nitrate, Ionic Liquid50-70 °C, 4-10hHighHigh[15]
Purification Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues encountered during the purification of reaction products.

G cluster_cryst Recrystallization cluster_chrom Chromatography start Crude Product Obtained is_solid Is the Crude Product a Solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes run_col Run Flash Column Chromatography is_solid->run_col No (Oil) cryst_ok Does it Crystallize with Good Purity? try_cryst->cryst_ok cryst_ok->run_col No pure_solid Pure Solid Product cryst_ok->pure_solid Yes sep_ok Is Separation Adequate? run_col->sep_ok change_eluent Optimize Eluent System (e.g., add Toluene) sep_ok->change_eluent No pure_oil Pure Oily Product sep_ok->pure_oil Yes change_eluent->run_col change_phase Change Stationary Phase (e.g., Alumina, C18) change_eluent->change_phase change_phase->run_col

Caption: A logical flowchart for selecting and troubleshooting a purification strategy.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, consistency, and reliability of data. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 4-Bromo-3-nitrobenzotrifluoride. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

Below is a summary of the typical performance characteristics of HPLC-UV and GC-MS methods, which are frequently employed for the analysis of aromatic nitro compounds and their derivatives. The data presented is representative of what can be expected from a validated method for a compound like this compound.

Table 1: Performance Comparison of HPLC-UV and GC-MS for this compound Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Linearity (R²) Typically ≥ 0.999 over a concentration range of 0.5 to 150 µg/mL.Generally ≥ 0.998 over a concentration range of 0.05 to 50 µg/mL.
Limit of Detection (LOD) Approximately 0.1 µg/mL.Can reach lower levels, often around 0.01 µg/mL, especially with Selected Ion Monitoring (SIM).
Limit of Quantitation (LOQ) Approximately 0.5 µg/mL.Can be as low as 0.05 µg/mL, providing high sensitivity.
Precision (%RSD) Retention time RSDs typically < 0.5%; Peak Area RSDs generally < 2.0%.Retention time RSDs typically < 0.2%; Peak Area RSDs generally < 5.0%.
Accuracy (% Recovery) Commonly within 98-102%.Generally in the range of 95-105%.
Specificity Good, but can be susceptible to interference from co-eluting impurities. Diode array detection can enhance specificity by providing spectral data.Excellent, as mass spectrometry provides mass-to-charge ratio information, which is highly specific for the analyte.
Robustness Method performance is evaluated by intentionally varying parameters such as mobile phase composition, pH, and column temperature.Method performance is assessed by varying parameters like inlet temperature, carrier gas flow rate, and oven temperature ramp rate.
Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. The following are representative protocols for HPLC-UV and GC-MS analysis that can be adapted and validated for this compound.

1. HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like acetonitrile to prepare a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve covering the desired concentration range.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. GC-MS Method Protocol

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a volatile organic solvent such as ethyl acetate.

    • Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare a series of standards for the calibration curve.

    • Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the linear range of the method and filter if necessary.

Validation Parameters According to ICH Guidelines

The validation of an analytical method should demonstrate that it is suitable for its intended purpose.[1][2][3][4] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][2][5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1][3][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][2][3][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting stock Stock Solution Preparation working Working Standard Dilutions stock->working sequence Sequence Setup working->sequence sample Sample Weighing & Dissolution filter Sample Filtration sample->filter filter->sequence instrument HPLC or GC-MS Analysis acquisition Data Acquisition instrument->acquisition sequence->instrument integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report Generation quantification->report Validation_Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Spectroscopic Analysis for Structural Confirmation of 4-Bromo-3-nitrobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

This guide provides a detailed comparative analysis of 4-Bromo-3-nitrobenzotrifluoride using fundamental spectroscopic techniques for structural confirmation. We present a summary of expected and experimental data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization of this and similar substituted benzotrifluoride derivatives. Detailed experimental protocols and a logical workflow for structural elucidation are also provided.

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate structural confirmation is paramount for its application in complex molecular design and synthesis. Spectroscopic methods provide a powerful and non-destructive means to elucidate the molecular structure, offering insights into the connectivity of atoms and the nature of functional groups. This guide compares the spectroscopic data of this compound with its structural isomers and analogs to highlight the distinguishing features for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected alternative compounds for comparative analysis.

¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound 8.15 (d, J = 1.6 Hz, H-2), 7.95 (dd, J = 8.4, 1.6 Hz, H-6), 7.85 (d, J = 8.4 Hz, H-5)
4-Fluoro-3-nitrobenzotrifluoride8.2 (m, H-2), 8.0 (m, H-6), 7.5 (t, J = 8.9 Hz, H-5)
2-Bromo-5-nitrobenzotrifluoride8.49 (d, J = 2.2 Hz, H-6), 8.25 (dd, J = 8.7, 2.2 Hz, H-4), 7.89 (d, J = 8.7 Hz, H-3)
4-Bromo-2-nitrobenzotrifluoride8.1 (d, J = 8.5 Hz, H-5), 7.9 (d, J = 1.8 Hz, H-3), 7.7 (dd, J = 8.5, 1.8 Hz, H-6)
¹³C NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm)
This compound 151.1 (C-3), 136.1 (C-6), 132.0 (C-1), 128.0 (q, J = 34 Hz, C-4), 124.0 (q, J = 273 Hz, CF₃), 123.9 (C-2), 118.9 (C-5)
4-Fluoro-3-nitrobenzotrifluoride158.3 (d, J=265 Hz, C-4), 150.9 (d, J=9 Hz, C-3), 130.3 (q, J=34 Hz, C-1), 126.5 (d, J=4 Hz, C-5), 123.1 (q, J=273 Hz, CF₃), 122.8 (d, J=21 Hz, C-2), 120.0 (d, J=4 Hz, C-6)
2-Bromo-5-nitrobenzotrifluoride148.0 (C-5), 139.1 (C-1), 133.0 (C-4), 129.5 (q, J = 32 Hz, C-2), 124.6 (C-6), 122.9 (q, J = 273 Hz, CF₃), 121.8 (C-3)
4-Bromo-2-nitrobenzotrifluoride149.5 (C-2), 135.0 (C-4), 132.8 (C-5), 129.0 (C-1), 128.1 (q, J = 31 Hz, C-6), 123.5 (q, J = 273 Hz, CF₃), 122.0 (C-3)
FT-IR Data

Technique: Attenuated Total Reflectance (ATR)

CompoundKey IR Absorptions (cm⁻¹)
This compound 1540 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1320 (C-F stretch), 1140 (C-F stretch), 830 (C-Br stretch)
4-Fluoro-3-nitrobenzotrifluoride1545 (asymmetric NO₂ stretch), 1355 (symmetric NO₂ stretch), 1325 (C-F stretch), 1145 (C-F stretch)
2-Bromo-5-nitrobenzotrifluoride1535 (asymmetric NO₂ stretch), 1345 (symmetric NO₂ stretch), 1315 (C-F stretch), 1135 (C-F stretch), 825 (C-Br stretch)
4-Bromo-2-nitrobenzotrifluoride1530 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), 1310 (C-F stretch), 1130 (C-F stretch), 835 (C-Br stretch)
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (m/z) and Key Fragments (m/z)
This compound [M]⁺: 269/271 (isotope pattern for Br), [M-NO₂]⁺: 223/225, [M-Br]⁺: 190, [C₆H₃F₃]⁺: 145
4-Fluoro-3-nitrobenzotrifluoride[M]⁺: 209, [M-NO₂]⁺: 163, [C₆H₃F₃]⁺: 145
2-Bromo-5-nitrobenzotrifluoride[M]⁺: 269/271 (isotope pattern for Br), [M-NO₂]⁺: 223/225, [M-Br]⁺: 190, [C₆H₃F₃]⁺: 145
4-Bromo-2-nitrobenzotrifluoride[M]⁺: 269/271 (isotope pattern for Br), [M-NO₂]⁺: 223/225, [M-Br]⁺: 190, [C₆H₃F₃]⁺: 145

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse experiment. Key parameters included a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum was acquired using a proton-decoupled pulse program. A larger number of scans (typically 1024 or more) was used to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data was processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A FT-IR spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis: The mass spectrum of the eluting peak corresponding to the compound of interest was analyzed for its molecular ion and fragmentation pattern.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Elucidation cluster_3 Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analyze_NMR Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Multiplicity NMR->Analyze_NMR IR FT-IR Spectroscopy Analyze_IR Analyze IR Spectrum - Functional Group Identification (NO₂, C-F, C-Br) IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze Mass Spectrum - Molecular Ion Peak - Isotope Pattern (Br) - Fragmentation Pattern MS->Analyze_MS Propose_Structure Propose Structure Based on Individual Spectroscopic Data Analyze_NMR->Propose_Structure Analyze_IR->Propose_Structure Analyze_MS->Propose_Structure Compare_Data Compare with Data of Isomeric Alternatives Propose_Structure->Compare_Data Confirm_Structure Final Structural Confirmation of This compound Compare_Data->Confirm_Structure

Spectroscopic analysis workflow.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and definitive method for the structural confirmation of this compound. The distinct chemical shifts and coupling patterns in the NMR spectra, characteristic vibrational frequencies in the IR spectrum, and the unique molecular ion and fragmentation pattern in the mass spectrum, when compared with data from its isomers, allow for unambiguous identification. The experimental protocols and workflow presented in this guide serve as a valuable resource for the characterization of this and other related aromatic compounds.

A Comparative Study of 4-Bromo-3-nitrobenzotrifluoride in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of chemical intermediates in various solvents is paramount for reaction optimization, purification, and formulation. This guide provides a framework for a comparative study of 4-Bromo-3-nitrobenzotrifluoride, a key building block in organic synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines the necessary experimental protocols to determine and compare its solubility, stability, and reactivity across a range of common laboratory solvents.

Physicochemical Properties of this compound

Before delving into its behavior in solution, it's essential to be familiar with the intrinsic properties of this compound.

PropertyValue
CAS Number 349-03-1[1][2][3]
Molecular Formula C₇H₃BrF₃NO₂[2]
Molecular Weight 270.00 g/mol [3]
Appearance Clear yellow liquid[4][5]
Density 1.763 g/mL at 25 °C[1][3]
Boiling Point 90 °C at 3 mmHg[4][5]
Refractive Index n20/D 1.511[1][3]

Comparative Solubility Analysis

The solubility of this compound is a critical parameter for its use in synthesis and purification. While generally described as soluble in common organic solvents and nearly insoluble in water, precise quantitative data is necessary for controlled experimental design.[4][6]

Predicted Qualitative Solubility

Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of a polar nitro group and a polarizable bromine atom, combined with a largely nonpolar trifluoromethylbenzene core, suggests solubility in a range of polar aprotic and some polar protic solvents. Its lipophilic character, enhanced by the trifluoromethyl group, will also allow for solubility in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, THF, Acetonitrile, DMF, DMSO, Toluene, Hexane, Water)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it into a clean vial to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis). Quantify the concentration of this compound against a pre-prepared calibration curve.

  • Calculation: Calculate the solubility in g/100 mL or mol/L.

Data Presentation: Quantitative Solubility of this compound
Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Methanol Polar ProticSolubleData to be determined
Ethanol Polar ProticSolubleData to be determined
Acetone Polar AproticSolubleData to be determined
Ethyl Acetate Moderately PolarSolubleData to be determined
Dichloromethane NonpolarModerately SolubleData to be determined
Tetrahydrofuran (THF) Polar AproticSolubleData to be determined
Acetonitrile Polar AproticSolubleData to be determined
Dimethylformamide (DMF) Polar AproticVery SolubleData to be determined
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleData to be determined
Toluene NonpolarSolubleData to be determined
Hexane NonpolarSparingly SolubleData to be determined
Water Polar ProticInsolubleData to be determined

Stability Assessment

Evaluating the stability of this compound in different solvents is crucial for storage and for designing robust reaction conditions. This involves assessing both thermal and photostability.

Experimental Protocol for Stability Testing

Objective: To assess the degradation of this compound in various solvents under thermal and photolytic stress over time.

Materials:

  • Solutions of this compound of known concentration in the selected solvents.

  • Amber and clear glass vials.

  • Oven or heating block.

  • Photostability chamber with controlled light and UV exposure.

  • HPLC with a suitable column and detector.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in each test solvent.

  • Thermal Stability:

    • Aliquot the solutions into amber vials.

    • Store the vials at an elevated temperature (e.g., 40°C or 60°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample.

  • Photostability:

    • Aliquot the solutions into clear glass vials.

    • Expose the vials to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Simultaneously, wrap a set of control vials in aluminum foil and place them in the same chamber to serve as dark controls.

    • At specified time points, withdraw samples from both light-exposed and dark control vials.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound and to identify any major degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life (t₁/₂).

Data Presentation: Stability of this compound

Thermal Stability at 60°C

Solvent System % Recovery after 1 week Major Degradants Observed Half-life (t₁/₂)
Methanol Data to be determined Data to be determined Data to be determined
Acetonitrile Data to be determined Data to be determined Data to be determined
DMSO Data to be determined Data to be determined Data to be determined

| Toluene | Data to be determined | Data to be determined | Data to be determined |

Photostability

Solvent System % Recovery after 24h exposure Major Degradants Observed Half-life (t₁/₂)
Methanol Data to be determined Data to be determined Data to be determined
Acetonitrile Data to be determined Data to be determined Data to be determined
Dichloromethane Data to be determined Data to be determined Data to be determined

| Hexane | Data to be determined | Data to be determined | Data to be determined |

Comparative Reactivity Study: Nucleophilic Aromatic Substitution

The bromine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of this reaction is highly dependent on the solvent system.

Experimental Protocol for Reactivity Analysis

Objective: To compare the rate of reaction of this compound with a model nucleophile (e.g., piperidine) in different solvents.

Materials:

  • This compound

  • Piperidine

  • Selected solvents

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Syringes for sampling

  • HPLC or GC for reaction monitoring

Procedure:

  • Reaction Setup: In a thermostatted vessel, dissolve a known concentration of this compound in the chosen solvent.

  • Reaction Initiation: Add a known excess of piperidine to initiate the reaction. Start a timer immediately.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and quench them (e.g., by dilution with a cold solvent).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and the product.

  • Kinetic Analysis: Plot the concentration of this compound versus time. From this data, determine the initial reaction rate and the pseudo-first-order rate constant (k_obs) for each solvent.

Data Presentation: Reactivity of this compound with Piperidine
Solvent SystemSolvent TypeRelative Dielectric ConstantPseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹)
Methanol Polar Protic32.7Data to be determined
Acetonitrile Polar Aprotic37.5Data to be determined
DMF Polar Aprotic36.7Data to be determined
DMSO Polar Aprotic46.7Data to be determined
Toluene Nonpolar2.4Data to be determined
Hexane Nonpolar1.9Data to be determined

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental design, the following diagrams illustrate the logical flow of the comparative studies.

G cluster_solubility Solubility Determination Workflow A Prepare Saturated Solutions (Excess Solute in Solvent) B Equilibrate at Constant Temp (e.g., 24-48h) A->B C Filter Supernatant B->C D Dilute Sample C->D E Analyze by HPLC/UV-Vis D->E F Calculate Solubility E->F

Caption: Workflow for Quantitative Solubility Determination.

G cluster_stability Stability Assessment Workflow cluster_thermal Thermal Stability cluster_photo Photostability A Prepare Solutions in Different Solvents B Store at Elevated Temp (e.g., 60°C) A->B D Expose to Light Source (with Dark Control) A->D C Sample at Time Intervals B->C F Analyze by HPLC C->F E Sample at Time Intervals D->E E->F G Determine Degradation Rate and Half-life F->G

Caption: Workflow for Thermal and Photostability Assessment.

G cluster_reactivity Reactivity (SNAr) Study Workflow A Dissolve Substrate in Solvent at Constant Temperature B Initiate Reaction with Nucleophile (e.g., Piperidine) A->B C Sample at Time Intervals and Quench B->C D Analyze by HPLC/GC C->D E Determine Rate Constant D->E

Caption: Workflow for Comparative Reactivity Study.

References

The Promising Biological Potential of 4-Bromo-3-nitrobenzotrifluoride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Bromo-3-nitrobenzotrifluoride represents a versatile starting scaffold for the synthesis of novel compounds with significant therapeutic potential. The presence of three key functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—provides a rich platform for chemical modification and the generation of diverse molecular libraries. This guide explores the synthesis of various compound classes from this starting material and compares their potential biological activities, supported by experimental data from structurally related molecules.

The strategic positioning of the bromo, nitro, and trifluoromethyl groups on the benzene ring allows for a range of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The nitro group can be reduced to an amine, which then serves as a handle for the construction of heterocyclic systems. Furthermore, the trifluoromethyl group often enhances metabolic stability and membrane permeability of the final compounds.

Comparative Biological Activities

Compounds derived from this compound are anticipated to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The following sections and tables summarize the potential activities of different classes of compounds that can be synthesized from this versatile starting material.

Anticancer Activity

The trifluoromethyl and nitro moieties are known pharmacophores in many anticancer agents. Derivatives of this compound, particularly heterocyclic structures like benzimidazoles and quinolines, are expected to show potent cytotoxic effects against various cancer cell lines. For instance, a study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, which share the bromo-substituted phenyl motif, demonstrated significant anticancer potential.

Compound ClassTarget/Mechanism of Action (Hypothesized)Representative IC50 Values (from related compounds)Cancer Cell LineCitation
Substituted BenzohydrazidesMultiple targets including tubulin polymerization and enzyme inhibition1.20 µMHCT116 (Colon)[1]
Benzimidazole DerivativesTubulin polymerization inhibition, kinase inhibition0.95–1.57 µMA549 (Lung), MCF-7 (Breast), HeLa (Cervical)[2]
Quinolone DerivativesTopoisomerase inhibition, kinase inhibition (e.g., VEGFR-2)1.7 µMVarious[3]

Note: The IC50 values are for structurally related compounds and serve as a predictive benchmark for derivatives of this compound.

Antimicrobial Activity

The presence of bromine and a nitro group in a molecule is often associated with antimicrobial properties. The nitro group can undergo bioreduction in microorganisms to produce toxic radical species.[4][5] Flavonoid derivatives containing bromine and nitro groups have shown inhibitory effects against pathogenic bacteria.[6][7] It is hypothesized that derivatives of this compound will exhibit broad-spectrum antimicrobial activity.

Compound ClassRepresentative MIC/pMICam Values (from related compounds)Target Microorganism(s)Citation
Substituted BenzohydrazidespMICam = 1.67 µM/mlS. aureus, E. coli, P. aeruginosa[1]
Flavone Derivatives31.25 - 125 µg/mLStaphylococcus aureus[8]
Benzimidazole DerivativesZone of inhibition comparable to CiprofloxacinS. aureus, E. coli, A. niger, C. albicans[9]

Note: The MIC/pMICam values are for structurally related compounds and serve as a predictive benchmark for derivatives of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Synthesis of 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides

A mixture of 3 or 4-bromobenzoic acid and a catalytic amount of dimethylformamide in thionyl chloride is refluxed. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then treated with hydrazine hydrate in dichloromethane at 0°C to yield the corresponding benzohydrazide. Finally, the benzohydrazide is reacted with various substituted aldehydes in ethanol with a catalytic amount of glacial acetic acid under reflux to produce the final benzohydrazide derivatives.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HCT116, A549, MCF-7) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated further. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The microbial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams illustrate the potential synthetic routes from this compound to biologically active compounds and a generalized signaling pathway targeted by such molecules.

G cluster_0 Pathway A: Heterocycle Synthesis cluster_1 Pathway B: Cross-Coupling start This compound reduction Reduction of Nitro Group (e.g., Fe/HCl) start->reduction coupling Palladium-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling diamine 4-Bromo-3-aminobenzotrifluoride reduction->diamine cyclization Cyclization with Carboxylic Acid Derivative diamine->cyclization benzimidazole Benzimidazole Derivative cyclization->benzimidazole coupled_product Substituted Nitrobenzotrifluoride coupling->coupled_product

Caption: Synthetic pathways from this compound.

G cluster_0 Kinase Signaling Pathway Inhibition cluster_1 Cellular Processes compound Quinoline/Benzimidazole Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->receptor inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation mtor->proliferation promotes angiogenesis Angiogenesis mtor->angiogenesis promotes

Caption: Generalized kinase inhibition pathway for anticancer activity.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-3-nitrobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 4-Bromo-3-nitrobenzotrifluoride derivatives, which are key intermediates in the preparation of various pharmaceuticals and agrochemicals, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products.[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potential toxicity.

This guide provides an objective comparison of the principal analytical techniques for assessing the purity of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination is contingent upon several factors, including the physicochemical properties of the analyte and its potential impurities, the desired level of accuracy and precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance indicators for HPLC, GC-MS, and qNMR in the context of analyzing this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[3]
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential derivatization for non-volatile derivatives.Precise weighing and dissolution in a deuterated solvent with an internal standard.[1]
Key Advantages Broad applicability to a wide range of derivatives, robust and reproducible.[4]High sensitivity and specificity, excellent for volatile impurities and structural elucidation of unknowns.[5][6]Primary analytical method, highly accurate and precise, no need for specific reference standards for each impurity, non-destructive.[7][8]
Key Limitations Requires reference standards for impurities, detector response can vary between compounds.Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.[9]Lower sensitivity for trace impurities compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following sections provide methodologies for the purity assessment of this compound derivatives using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolving power and sensitivity.[10]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a modifier like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound derivative and dissolve it in 10 mL of acetonitrile to obtain a concentration of about 1 mg/mL.

  • Standard Solution (for impurity identification): If available, prepare solutions of known impurities at a concentration of approximately 0.01 mg/mL in acetonitrile.

Analysis and Purity Calculation:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Identify the main peak corresponding to the this compound derivative and any impurity peaks.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[11][12]

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Analysis and Purity Calculation:

  • Inject the sample solution.

  • Identify the main peak and any impurity peaks based on their retention times and mass spectra.

  • The purity is calculated based on the peak area percentage of the main component in the total ion chromatogram (TIC).

Quantitative NMR (qNMR) Protocol

qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[3][13]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound derivative (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add the deuterated solvent to dissolve both the sample and the internal standard completely.

Data Processing and Purity Calculation:

  • Acquire the 1H NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the general workflow for the synthesis and purity assessment of this compound derivatives and the decision-making process for selecting an analytical method.

Synthesis_and_Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Starting Materials Reaction Chemical Reaction (e.g., Nitration, Bromination) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Isolation (Evaporation) Workup->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Analysis Purity Analysis (HPLC, GC-MS, qNMR) Purification->Analysis FinalProduct Pure this compound Derivative Analysis->FinalProduct

Caption: Workflow for the synthesis and purity assessment of this compound derivatives.

Analytical_Method_Selection Start Need to Assess Purity of This compound Derivative Question1 Volatile & Thermally Stable? Yes No Start->Question1 Question2 Need for Highest Accuracy & Primary Method? Yes No Question1:no->Question2 GCMS GC-MS Question1:yes->GCMS Question3 Routine QC & High Throughput? Yes No Question2:no->Question3 qNMR qNMR Question2:yes->qNMR HPLC HPLC Question3:yes->HPLC Question3:no->HPLC (General Purpose)

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

A Comparative Guide to the Mechanistic Studies of Reactions Involving 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic pathways and experimental data for reactions involving 4-bromo-3-nitrobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Understanding the underlying mechanisms of its reactions is crucial for optimizing synthetic routes and designing novel molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and para to the bromine atom. These groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the bromide ion.

Mechanistic Overview

The SNAr reaction of this compound can proceed through two primary mechanistic pathways: the classical two-step addition-elimination mechanism and a concerted mechanism.

  • Two-Step Addition-Elimination Mechanism: This pathway involves the initial attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, typically fast step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

  • Concerted Mechanism: Recent studies have suggested that for substrates with good leaving groups like bromide, the elimination step can be very fast, leading to a concerted mechanism where the carbon-nucleophile bond formation and the carbon-bromine bond cleavage occur in a single transition state.

Below is a visualization of the two-step SNAr mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer Addition (Rate-determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Bromide Ion (Br⁻)

Figure 1: Two-step SNAr mechanism for this compound.
Comparative Data for SNAr Reactions

The following table summarizes experimental data for the cyanation of this compound, a key SNAr transformation.

NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
KCNCuCN (cat.), Phase Transfer CatalystBenzonitrile1106High
KCNCuCN (cat.), Phase Transfer CatalystAcetonitrile1106High
KCNCuCN (cat.), Phase Transfer Catalystn-Butanol1106High
KCNCuCN (cat.), Phase Transfer CatalystDMSO1106-

Experimental Protocol: Cyanation of this compound

A mixture of this compound (1.0 eq.), potassium cyanide (1.5 eq.), and cuprous cyanide (0.1 eq.) in a suitable solvent (e.g., DMF, DMSO) is heated at a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-cyano-3-nitrobenzotrifluoride.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.

Mechanistic Overview

The catalytic cycles of Suzuki-Miyaura, Sonogashira, and Heck reactions share common fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki-Miyaura and Sonogashira): The organic group from the coupling partner (organoboron or organocopper acetylide) is transferred to the palladium center.

  • Migratory Insertion (for Heck): The alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br This compound R-B(OH)2 Organoboron Reagent Base Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Cross-Coupling Reactions

While specific data for this compound in all types of cross-coupling reactions is not extensively available in the literature, the following table provides representative conditions and expected outcomes based on the reactivity of similar aryl bromides.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Expected Yield
Suzuki-MiyauraArylboronic acidPd(OAc)₂ or Pd(PPh₃)₄PPh₃ or SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Good to Excellent
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIPPh₃Et₃N or DIPATHF or DMF25-80Good to Excellent
HeckAlkenePd(OAc)₂P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100-140Moderate to Good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). A mixture of an organic solvent (e.g., toluene, dioxane) and water (typically 4:1 to 10:1) is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of strong electron-withdrawing groups facilitates SNAr reactions, which can proceed through either a two-step or a concerted mechanism depending on the reaction conditions and the nucleophile. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are key to successfully utilizing this important synthetic intermediate.

A Cost-Benefit Analysis of 4-Bromo-3-nitrobenzotrifluoride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the synthesis of complex molecules, directly impacting reaction efficiency, scalability, and overall cost. 4-Bromo-3-nitrobenzotrifluoride is a key intermediate in the production of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to its primary alternative, 4-Chloro-3-nitrobenzotrifluoride, with a focus on palladium-catalyzed cross-coupling reactions.

Executive Summary

This compound generally offers superior reactivity in common cross-coupling reactions compared to its chloro-analogue, leading to potentially higher yields and shorter reaction times. This enhanced reactivity is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond. However, this performance advantage is often offset by the higher cost of the bromo-substituted starting material. The decision to use this compound, therefore, represents a trade-off between upfront material cost and downstream processing efficiency. For complex, multi-step syntheses where maximizing yield at each step is paramount, the higher initial investment in the bromo-compound can be economically advantageous. Conversely, for large-scale production of less complex molecules, the cost savings from using the chloro-analogue may outweigh the benefits of enhanced reactivity.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter in this reaction. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl. This suggests that this compound will be more reactive than 4-Chloro-3-nitrobenzotrifluoride.

Table 1: Expected Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

ParameterThis compound4-Chloro-3-nitrobenzotrifluorideRationale
Expected Yield >90%60-80%The weaker C-Br bond facilitates a more efficient oxidative addition to the palladium catalyst, leading to higher conversion.
Typical Reaction Time 2-6 hours8-24 hoursThe higher reactivity of the bromo-compound leads to faster reaction kinetics.
Catalyst Loading Standard (e.g., 1-3 mol%)May require higher loading or more active (and expensive) catalyst systems.To compensate for the lower reactivity of the C-Cl bond, more aggressive catalytic conditions may be necessary.
Reaction Temperature Moderate (e.g., 80-100 °C)Often requires higher temperatures (e.g., >100 °C)Higher energy input is needed to activate the more stable C-Cl bond.
Side Product Formation Lower potential for starting material-derived impurities due to higher conversion.Higher potential for unreacted starting material and byproducts from forced conditions.Incomplete reactions can complicate purification and reduce the overall process efficiency.

Cost Analysis

The primary drawback of using this compound is its higher purchase price compared to 4-Chloro-3-nitrobenzotrifluoride. The following table provides an illustrative cost comparison based on currently available market prices from various chemical suppliers. Prices can fluctuate based on purity, quantity, and supplier.

Table 2: Illustrative Cost Comparison

CompoundPurityPrice per 100gPrice per 1kg
This compound 97-98%$80 - $150$600 - $1200
4-Chloro-3-nitrobenzotrifluoride 97-98%$40 - $80$300 - $600

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-3-nitrobenzotrifluoride with Phenylboronic Acid

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 4-Chloro-3-nitrobenzotrifluoride, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-24 hours for completion.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Visualizing the Synthesis Workflow and Decision-Making Process

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Purification Start_Material Aryl Halide (4-Halo-3-nitrobenzotrifluoride) Reaction_Setup Reaction Setup: - Aryl Halide - Boronic Acid - Palladium Catalyst - Base - Solvent Start_Material->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching and Extraction Monitoring->Quenching Purification Column Chromatography Quenching->Purification Final_Product Coupled Product Purification->Final_Product

Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.

Decision_Tree Start Select Aryl Halide for Synthesis Cost_Constraint Is the primary constraint the initial material cost? Start->Cost_Constraint Use_Chloro Use 4-Chloro-3-nitrobenzotrifluoride Cost_Constraint->Use_Chloro Yes Yield_Constraint Is maximizing yield and minimizing reaction time the priority? Cost_Constraint->Yield_Constraint No Optimize_Chloro Be prepared for longer reaction times, higher temperatures, and potentially more complex purification. Use_Chloro->Optimize_Chloro Use_Bromo Use this compound Yield_Constraint->Use_Bromo Yes Benefit_Bromo Benefit from faster reaction, higher yield, and potentially simpler purification, at a higher upfront cost. Use_Bromo->Benefit_Bromo

Figure 2: Decision-making flowchart for selecting the appropriate aryl halide.

Conclusion

The choice between this compound and 4-Chloro-3-nitrobenzotrifluoride is a nuanced decision that hinges on the specific priorities of a synthesis project. For research and development, where maximizing the yield of a novel compound is often more critical than the cost of starting materials, the superior reactivity of this compound makes it the preferred choice. In a large-scale manufacturing setting, a thorough process-cost analysis is required. The higher upfront cost of the bromo-compound must be weighed against the potential savings from shorter reaction cycles, reduced energy consumption, and simpler purification processes. For some processes, the increased efficiency and higher throughput may justify the initial investment, while for others, the cost advantage of the chloro-analogue will be the deciding factor.

A Comparative Guide to 4-Bromo-3-nitrobenzotrifluoride in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for 4-Bromo-3-nitrobenzotrifluoride and its utility as a key building block in the synthesis of polysubstituted bisheterocycles with potential chemotherapeutic properties. We present a comparative analysis with its chloro and fluoro analogues, detailed experimental protocols for key transformations, and an overview of a relevant cancer signaling pathway targeted by the resulting heterocyclic compounds.

Comparative Analysis of 4-Halo-3-nitrobenzotrifluorides

This compound serves as a versatile precursor in organic synthesis. Its reactivity can be compared with its chloro and fluoro analogues, 4-Chloro-3-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride. The choice of the halogen atom can significantly influence reaction kinetics and product yields in key synthetic steps such as nucleophilic aromatic substitution and catalytic hydrogenation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common alternatives. These properties are essential for designing experimental conditions and for understanding the reactivity of each compound.

PropertyThis compound4-Chloro-3-nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride
CAS Number 349-03-1121-17-5367-86-2
Molecular Formula C₇H₃BrF₃NO₂C₇H₃ClF₃NO₂C₇H₃F₄NO₂
Molecular Weight 270.00 g/mol [1]225.55 g/mol [1]209.10 g/mol [2]
Density 1.763 g/mL at 25 °C[3]~1.511 g/cm³ at 25°C[4]Not readily available
Boiling Point 90 °C at 3 mmHg[5]222 °CNot readily available
Refractive Index n20/D 1.511[3]n20/D 1.489[4]n20/D 1.4610 to 1.4630[6]
Flash Point 113 °C (closed cup)[3]101.7 °C[4]>110°C

Experimental Protocols

The synthesis of bioactive bisheterocycles, such as pyrazolo[1,5-a]quinolines, from this compound typically involves a two-step process: reduction of the nitro group to an amine, followed by cyclization with a suitable partner.

Step 1: Catalytic Reduction of this compound

The selective reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a common and efficient method. Care must be taken to avoid dehalogenation, which can be a side reaction.

Protocol: Selective Hydrogenation of Halogenated Nitroaromatics

This protocol is a general procedure for the selective catalytic hydrogenation of halogenated nitroaromatics to the corresponding anilines.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Carefully add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the vessel and purge it with an inert gas to remove air.

  • Introduce hydrogen gas into the vessel, typically via a balloon or from a pressurized source.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, purge the vessel again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-amino-4-(trifluoromethyl)aniline derivative. This product can be used in the next step with or without further purification.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the typical workflow from the starting material to the synthesis of a bioactive bisheterocycle and its subsequent biological evaluation.

experimental_workflow Experimental Workflow: From Precursor to Bioactive Compound Evaluation A Starting Material This compound B Catalytic Hydrogenation (Reduction of Nitro Group) A->B C Intermediate 2-Bromo-5-(trifluoromethyl)aniline B->C D Cyclization Reaction (e.g., with a β-ketoester) C->D E Product Polysubstituted Bisheterocycle (e.g., Pyrazolo[1,5-a]quinoline) D->E F Biological Evaluation (e.g., Kinase Inhibition Assay) E->F G Identification of Mechanism of Action F->G

Caption: A flowchart outlining the key stages in the synthesis and biological assessment of chemotherapeutic agents derived from this compound.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Many polysubstituted heterocyclic compounds synthesized from precursors like this compound have been shown to exhibit anticancer activity by targeting specific signaling pathways involved in cell growth and proliferation. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in various cancers.

The diagram below illustrates the PI3K/Akt signaling cascade and indicates the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that can be synthesized from 4-halo-3-nitrobenzotrifluoride precursors.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Pyrazolo[1,5-a]pyrimidines (Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival. Pyrazolo[1,5-a]pyrimidines can inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-nitrobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of 4-Bromo-3-nitrobenzotrifluoride, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols. This compound is classified as hazardous, and its disposal is regulated by national and local environmental protection agencies. The primary and mandated disposal method is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure that all relevant safety precautions are taken. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of the waste material should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Handling Procedures:

  • Original Container: Whenever possible, keep the waste chemical in its original container. This ensures that it is clearly labeled with all the necessary hazard information.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a qualified environmental health and safety (EHS) professional.

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Container Integrity: Use containers that are in good condition and have securely fitting caps to prevent leaks or spills.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Disposal Plan: Step-by-Step Procedural Guidance

  • Segregation: Isolate waste this compound from other laboratory waste. As a halogenated organic compound, it requires specific disposal methods.

  • Containerization: Place the chemical in a designated, leak-proof, and properly labeled hazardous waste container. If the original container is compromised, transfer the waste to a new, appropriate container, ensuring it is correctly labeled.

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of accumulation.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Approved Disposal Plant: The disposal of this compound must be carried out at an approved and licensed waste disposal plant. These facilities are equipped to handle and treat hazardous chemicals in an environmentally responsible manner.

Summary of Disposal and Treatment Options

While direct disposal through a licensed facility is the standard procedure, various industrial-scale treatment technologies exist for halogenated and nitroaromatic compounds. The selection of a specific technology is determined by the waste's composition and concentration, and is performed by specialized waste management facilities. The following table summarizes these options.

Disposal/Treatment MethodDescriptionApplicability for this compoundKey Considerations
Licensed Hazardous Waste Landfill Disposal in a specially designed and monitored landfill for hazardous materials.May be used for solid residues after treatment. Direct landfilling of untreated liquid waste is generally prohibited.Requires waste to meet specific regulatory criteria. High potential for long-term environmental liability.
High-Temperature Incineration Controlled combustion at high temperatures (typically 850-1200°C) to break down the chemical into less hazardous components.A common and effective method for halogenated organic compounds.Requires specialized incinerators with scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.
Chemical Dehalogenation/Dechlorination Chemical processes that remove halogen atoms from the aromatic ring, reducing toxicity.Potentially applicable, as these methods are designed for halogenated organic compounds.Often involves reagents like polyethylene glycol (PEG) and requires specific reaction conditions.
Reductive Dehalogenation A chemical or biological process that replaces a halogen with a hydrogen atom.Research suggests this can be effective for nitro-activated halocompounds.The efficiency can depend on the specific reagents and conditions.
Advanced Oxidation Processes (AOPs) Processes that generate highly reactive radicals (e.g., hydroxyl radicals) to oxidize and mineralize organic pollutants.AOPs are generally effective for a wide range of aromatic compounds.May produce halogenated and nitrated byproducts if mineralization is incomplete.

Note: The treatment technologies listed are for informational purposes and are carried out by specialized, licensed facilities. They are not intended to be performed by laboratory personnel as a means of on-site disposal.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow A Waste this compound Generated B Is the waste in its original, intact container? A->B C Yes B->C D No B->D F Label container clearly: 'Hazardous Waste' 'this compound' C->F E Transfer to a designated, compatible, and sealed hazardous waste container D->E E->F G Store in a designated Satellite Accumulation Area F->G H Do not mix with other waste streams G->H I Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup H->I J Waste transported to a licensed hazardous waste disposal facility I->J K Final treatment/disposal (e.g., Incineration) J->K

Disposal workflow for this compound.

Experimental Protocols

Detailed, validated experimental protocols for the on-site degradation or neutralization of this compound are not provided, as such procedures are hazardous, require specialized equipment, and are subject to strict regulatory oversight. The chemical treatment methods mentioned in the table above are complex and require significant process safety evaluation. Attempting to neutralize this chemical in a standard laboratory setting without proper engineering controls and expertise could result in uncontrolled reactions and the release of toxic gases.

For these reasons, the established and required procedure is to transfer the chemical waste to a specialized, licensed hazardous waste management company. This ensures the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Operational Guide for 4-Bromo-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling 4-Bromo-3-nitrobenzotrifluoride (CAS No. 349-03-1). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical with the following classifications[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

  • Specific target organ toxicity - single exposure: May cause respiratory irritation[1].

A thorough risk assessment should be conducted before handling this substance. The following table summarizes the required personal protective equipment.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes[2][3].
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for general splash hazards. For prolonged contact or immersion, consider butyl rubber gloves. Always inspect gloves for integrity before use[4].
Skin and Body Protection Lab coat, chemical-resistant apron, and closed-toe shoesA standard lab coat should be worn at all times. An acid-resistant apron provides an additional layer of protection[4].
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodIf vapors or aerosols are likely to be generated, a multi-purpose combination respirator cartridge is recommended.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.

  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat sources[5].

2. Handling the Chemical:

  • Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area.

  • Wear all prescribed PPE as detailed in the table above.

  • When transferring the liquid, use spark-proof tools and explosion-proof equipment to prevent ignition[6].

  • Avoid direct contact with the skin and eyes, and prevent inhalation of any mists or vapors[6].

3. In Case of Exposure:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice[6].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[6].

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a dedicated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant[7]. Do not allow the product to enter drains. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

PPE_Selection_Workflow A Start: Handling this compound B Hazard Identification - Acute Toxicity (Oral, Dermal, Inhalation) - Skin & Eye Irritation A->B C Risk Assessment - Potential for splashes? - Potential for inhalation? B->C D Select Eye/Face Protection - Safety Goggles - Face Shield C->D Splash Risk E Select Hand Protection - Chemical-Resistant Gloves C->E F Select Body Protection - Lab Coat - Chemical-Resistant Apron C->F G Select Respiratory Protection - Fume Hood - Respirator (if needed) C->G Inhalation Risk H End: Proceed with Handling D->H E->H F->H G->H

Caption: PPE Selection Workflow for this compound.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Preparation - Verify fume hood function - Check eyewash/shower B Don PPE - Goggles & Face Shield - Gloves - Lab Coat/Apron A->B C Chemical Handling - Transfer in fume hood - Use spark-proof tools B->C D Decontamination - Clean work area - Wash hands C->D E Waste Segregation - Collect in labeled, sealed container D->E F Storage - Store in designated hazardous waste area E->F G Final Disposal - Arrange for pickup by certified waste disposal service F->G

Caption: Handling and Disposal Workflow for this compound.

References

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